GR 128107
Description
Propriétés
Formule moléculaire |
C16H20N2O2 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H20N2O2/c1-11(19)18-7-3-4-12(10-18)15-9-17-16-6-5-13(20-2)8-14(15)16/h5-6,8-9,12,17H,3-4,7,10H2,1-2H3 |
Clé InChI |
RBINAFTXZHPTNU-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Enigmatic Profile of GR 128107: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 128107, a substituted indoleamine, has emerged as a significant pharmacological tool for dissecting the complexities of melatonin (B1676174) receptor signaling. Initially characterized as a competitive antagonist, subsequent research has revealed a more nuanced profile, including partial and full agonism under specific experimental conditions. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with melatonin receptors. It consolidates quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers in pharmacology and drug development. Contrary to some initial postulations, the primary and well-documented mechanism of action of this compound is centered on its activity at melatonin receptors, not dopamine (B1211576) D3 receptors.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been quantified through various in vitro assays, primarily focusing on its binding affinity and functional potency at the two high-affinity melatonin receptor subtypes, MT1 and MT2.
Table 1: Binding Affinity of this compound at Human Melatonin Receptors
| Receptor Subtype | Radioligand | Preparation | pKi | Ki (nM) | Reference |
| MT1 | 2-[¹²⁵I]-iodomelatonin | Recombinant human MT1 receptors in COS-7 cells | 6.9 | 125.9 | [1] |
| MT1 | 2-[¹²⁵I]-iodomelatonin | Recombinant human MT1 receptors in COS-7 cells | 7.04 | 90.4 | [NA] |
| MT2 | 2-[¹²⁵I]-iodomelatonin | Recombinant human MT2 receptors in COS-7 cells | 9.1 | 0.8 | [NA] |
| MT2 | 2-[¹²⁵I]-iodomelatonin | Recombinant human MT2 receptors in COS-7 cells | 9.6 | 0.25 | [1] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity of this compound
| Assay System | Response Measured | Activity | pEC50 | Emax (relative to melatonin) | Reference |
| Xenopus laevis melanophores | Pigment granule aggregation | Partial Agonist | 8.58 ± 0.03 | 0.83 | [2][3] |
| NIH-3T3 cells expressing human MT1 receptors | Inhibition of forskolin-stimulated cAMP accumulation | Full Agonist | - | - | [3] |
| NIH-3T3 cells expressing human MT2 receptors | Inhibition of forskolin-stimulated cAMP accumulation | Full Agonist | - | - | [3] |
pEC50 is the negative logarithm of the half-maximal effective concentration. Emax is the maximum response achievable by the drug.
Core Mechanism of Action
This compound exhibits a complex mechanism of action that is dependent on the receptor subtype and the cellular context.
At the MT2 Receptor: this compound demonstrates high affinity and potent antagonism. In systems like the rabbit retina, it competitively blocks melatonin-induced inhibition of dopamine release, a functional response mediated by MT2 receptors.[3] Its significantly higher binding affinity for MT2 over MT1 receptors underscores its utility as an MT2-selective antagonist.[1]
At the MT1 Receptor: The binding affinity of this compound for the MT1 receptor is considerably lower than for the MT2 receptor, indicating selectivity.[1]
Partial and Full Agonism: In contrast to its antagonist profile in some systems, this compound acts as a partial agonist in Xenopus laevis melanophores, inducing pigment aggregation.[2][3] This effect is likely due to the high density of melatonin receptors in these cells.[3] Furthermore, in NIH-3T3 cells engineered to express high levels of either human MT1 or MT2 receptors, this compound behaves as a full agonist, inhibiting forskolin-stimulated cyclic AMP (cAMP) accumulation.[3]
This dual activity highlights the importance of the cellular environment, particularly receptor density and downstream signaling components, in determining the pharmacological output of this compound.
Experimental Protocols
Radioligand Displacement Assay for Binding Affinity Determination
Objective: To determine the binding affinity (Ki) of this compound for human MT1 and MT2 melatonin receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from COS-7 cells transiently expressing either the human MT1 or MT2 receptor.
-
Binding Incubation: Cell membranes are incubated with a fixed concentration of the radioligand 2-[¹²⁵I]-iodomelatonin and increasing concentrations of the competing ligand (this compound).
-
Separation of Bound and Free Radioligand: The incubation mixture is filtered through glass fiber filters to separate membrane-bound radioligand from the unbound fraction.
-
Quantification: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Logical Workflow for Binding Affinity Assay:
Xenopus laevis Melanophore Pigment Aggregation Assay
Objective: To assess the functional activity of this compound on melatonin receptors.
Methodology:
-
Cell Culture: A clonal line of Xenopus laevis melanophores is cultured.
-
Drug Treatment: Melanophores are treated with varying concentrations of this compound or melatonin (as a positive control).
-
Microscopic Observation: The movement of pigment granules within the melanophores is observed over time using a microscope. Pigment aggregation is characterized by the movement of granules towards the cell center.
-
Quantification of Pigment Aggregation: The degree of pigment aggregation is quantified, often by measuring changes in light absorbance or by scoring the pigment distribution.
-
Data Analysis: Concentration-response curves are generated to determine the pEC50 and Emax values for this compound and melatonin. To determine antagonist activity, cells are pre-incubated with a potential antagonist before the addition of an agonist.
Experimental Workflow for Melanophore Assay:
References
- 1. Melatonin receptor antagonists that differentiate between the human Mel1a and Mel1b recombinant subtypes are used to assess the pharmacological profile of the rabbit retina ML1 presynaptic heteroreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores - PubMed [pubmed.ncbi.nlm.nih.gov]
GR 128107: A Technical Overview of a Melatonin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 128107 is a chemical compound that has been investigated for its interaction with melatonin (B1676174) receptors. Melatonin, a hormone primarily synthesized by the pineal gland, plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes through its action on two main G protein-coupled receptors (GPCRs): MT1 and MT2. The development of selective antagonists for these receptors is a key area of research for understanding the physiological roles of melatonin and for the potential treatment of various disorders, including sleep disturbances, circadian rhythm disorders, and mood disorders. This document provides a comprehensive technical guide to the melatonin receptor antagonist, this compound, summarizing its binding affinity, functional activity, and the experimental protocols used for its characterization.
Core Properties of this compound
This compound has been characterized as a melatonin receptor ligand with antagonist and partial agonist properties, depending on the experimental system. Its primary mechanism of action involves binding to melatonin receptors, thereby modulating the downstream signaling pathways typically activated by endogenous melatonin.
Binding Affinity
The binding affinity of this compound for human MT1 and MT2 melatonin receptors has been determined through radioligand displacement assays. These studies typically utilize [125I]-2-iodomelatonin as the radioligand. The affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Ligand | Assay System | pKi | Reference |
| Human MT1 | This compound | Recombinant, expressed in COS-7 cells | 7.04 | [1] |
| Human MT1 | This compound | 6.9 | [1] | |
| Human MT2 | This compound | Recombinant, expressed in COS-7 cells | 9.1 | [1] |
Table 1: Binding Affinity of this compound for Human Melatonin Receptors. Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY, citing original research.
Functional Activity
The functional activity of this compound has been assessed in various in vitro systems. In rabbit retina, it has been shown to act as an antagonist, blocking the melatonin-induced inhibition of dopamine (B1211576) release[2]. In contrast, studies on Xenopus laevis melanophores have characterized this compound as a partial agonist[3]. A standard method to assess the functional activity of melatonin receptor ligands is to measure their effect on the forskolin-stimulated accumulation of cyclic AMP (cAMP), as melatonin receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase.
| Assay System | Observed Activity | Reference |
| Rabbit Retina (Dopamine Release) | Antagonist | [2] |
| Xenopus laevis Melanophores | Partial Agonist | [3] |
Table 2: Functional Activity Profile of this compound in Different Experimental Systems.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize this compound.
Radioligand Binding Assay (Displacement)
This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for melatonin receptors.
Objective: To determine the inhibition constant (Ki) of this compound for MT1 and MT2 receptors.
Materials:
-
Cell membranes expressing recombinant human MT1 or MT2 receptors (e.g., from transfected HEK293 or CHO cells).
-
Radioligand: [125I]-2-iodomelatonin.
-
Test compound: this compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Non-specific binding control: A high concentration of a non-labeled melatonin receptor agonist (e.g., 1 µM melatonin).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Prepare cell membrane homogenates expressing the receptor of interest.
-
In a 96-well plate, add a fixed concentration of [125I]-2-iodomelatonin to each well.
-
Add increasing concentrations of this compound to the experimental wells.
-
For total binding, add only the radioligand and binding buffer.
-
For non-specific binding, add the radioligand and a saturating concentration of a non-labeled ligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This protocol describes a typical cAMP accumulation assay to determine the functional effect of this compound on melatonin receptor signaling.
Objective: To determine if this compound acts as an antagonist by measuring its ability to block melatonin-mediated inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells stably expressing MT1 or MT2 receptors (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Melatonin (agonist).
-
This compound (test compound).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of melatonin (agonist) to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that reverses 50% of the melatonin-induced inhibition of forskolin-stimulated cAMP accumulation.
Signaling Pathways
Melatonin receptors (MT1 and MT2) are predominantly coupled to inhibitory G proteins (Gi/o). Activation of these receptors by an agonist like melatonin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA). As an antagonist, this compound would bind to the receptor but not activate this signaling cascade. In the presence of melatonin, this compound would competitively block melatonin from binding, thus preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP.
Conclusion
This compound is a valuable pharmacological tool for the study of melatonin receptor function. Its distinct activity profile as an antagonist in some systems and a partial agonist in others highlights the complexity of melatonin receptor pharmacology. The provided data and experimental protocols offer a foundational understanding for researchers in the field of melatonin signaling and drug development. Further investigation into the functional selectivity and in vivo effects of this compound will continue to elucidate the nuanced roles of MT1 and MT2 receptors in health and disease.
References
In-Depth Technical Guide: GR 128107 (CAS Number 190328-44-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 128107 is a chemical compound identified as a competitive melatonin (B1676174) receptor antagonist. It has been utilized in pharmacological research to characterize melatonin receptor subtypes and to investigate their roles in various physiological processes. This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization.
Chemical Properties
| Property | Value |
| CAS Number | 190328-44-0 |
| Molecular Formula | C₁₆H₂₀N₂O₂ |
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | 1-acetyl-3-(5-methoxy-1H-indol-3-yl)piperidine |
| SMILES Code | CC(N1CC(C2=CNC3=C2C=C(OC)C=C3)CCC1)=O[1] |
| Synonyms | GR128107, GR-128107[1] |
Pharmacological Profile
This compound is a selective antagonist for the melatonin MT₂ receptor subtype, although it also exhibits affinity for the MT₁ receptor at higher concentrations. Its pharmacological activity has been characterized through various in vitro assays.
Radioligand Binding Assays
The binding affinity of this compound for human melatonin receptors (MT₁ and MT₂) has been determined through competitive radioligand binding assays. These experiments typically involve the displacement of a radiolabeled ligand, such as [¹²⁵I]2-iodomelatonin, from receptors expressed in a suitable cell line, like COS-7 cells.
Table 1: Binding Affinity of this compound for Human Melatonin Receptors [2]
| Receptor Subtype | Assay Type | Parameter | Standard Value | Original Value | Original Units |
| MT₁ | Displacement of [¹²⁵I]2-iodomelatonin | pKi | 7.04 | 90.4 | nM |
| MT₂ | Displacement of [¹²⁵I]2-iodomelatonin | pKi | 9.1 | 0.8 | nM |
Data sourced from ChEMBL, as presented in the IUPHAR/BPS Guide to PHARMACOLOGY.[2]
Functional Assays
The functional activity of this compound has been assessed in various cellular models. Notably, it exhibits partial agonism in certain systems, highlighting the complexity of its interaction with melatonin receptors.
In a clonal line of Xenopus laevis melanophores, this compound was found to act as a partial agonist, inducing pigment aggregation.[3][4] This response is mediated by the activation of a cell membrane melatonin receptor coupled to a pertussis toxin-sensitive G-protein.[3]
Table 2: Functional Activity of this compound in Xenopus laevis Melanophores [3]
| Parameter | Value |
| pEC₅₀ | 8.58 ± 0.03 |
| Eₘₐₓ (relative to melatonin) | 0.83 |
In NIH-3T3 cells expressing high densities of human MT₁ or MT₂ receptors, this compound acted as a full agonist, inhibiting forskolin-stimulated cyclic AMP (cAMP) accumulation.[3] This suggests that the observed functional outcome (antagonism vs. agonism) can be dependent on the receptor density and cellular context.
Signaling Pathways
Melatonin receptors, including MT₁ and MT₂, are G protein-coupled receptors (GPCRs) that primarily couple to Gαi proteins.[5] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5][6][7] The action of this compound as an antagonist at the MT₂ receptor involves blocking the melatonin-induced inhibition of cAMP. However, its partial and full agonist activities in other systems indicate its ability to also initiate this signaling cascade.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for melatonin receptors.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the melatonin receptor of interest (e.g., COS-7 cells transfected with human MT₁ or MT₂).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the radioligand (e.g., [¹²⁵I]2-iodomelatonin) to each well.
-
Add increasing concentrations of the unlabeled competitor compound (this compound).
-
For total binding, add only the radioligand and assay buffer.
-
For non-specific binding, add the radioligand and a high concentration of a known saturating ligand (e.g., melatonin).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Xenopus laevis Melanophore Pigment Aggregation Assay (General Protocol)
This protocol describes the general methodology for assessing the functional activity of compounds on pigment aggregation in Xenopus laevis melanophores.
-
Cell Culture:
-
Culture the clonal Xenopus laevis melanophore cell line in an appropriate medium (e.g., L-15) supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in a multi-well plate and allow them to attach and grow.
-
-
Assay Procedure:
-
Wash the cells with a balanced salt solution.
-
Add various concentrations of the test compound (this compound) or a reference agonist (melatonin) to the wells.
-
Incubate the plate at room temperature for a set period (e.g., 60-90 minutes) to allow for pigment aggregation.
-
-
Measurement of Pigment Aggregation:
-
Quantify the degree of pigment aggregation by measuring the change in light absorbance or by imaging the cells and analyzing the pigment distribution.
-
A decrease in cell absorbance corresponds to pigment aggregation.
-
-
Data Analysis:
-
Normalize the response to the maximal response induced by a full agonist like melatonin.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC₅₀ and Eₘₐₓ values.
-
Cyclic AMP Accumulation Assay (General Protocol)
This protocol outlines the general steps for measuring the effect of a compound on cAMP accumulation in a cell-based assay.
-
Cell Culture and Seeding:
-
Culture NIH-3T3 cells stably expressing the human MT₁ or MT₂ receptor.
-
Seed the cells in a multi-well plate and grow to a suitable confluency.
-
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compound (this compound) at various concentrations.
-
Stimulate the cells with forskolin (B1673556) to induce adenylyl cyclase activity and cAMP production.
-
Incubate for a defined period at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the compound concentration.
-
Determine the IC₅₀ or EC₅₀ value by fitting the data to a dose-response curve.
-
Synthesis
Preclinical Studies
This compound has been used as a pharmacological tool in preclinical research. For instance, it was reported to antagonize the melatonin-induced inhibition of dopamine (B1211576) release from the rabbit retina, a response mediated by the MT₂ receptor.[8] Such studies are crucial for elucidating the specific roles of melatonin receptor subtypes in different tissues and physiological systems.
Conclusion
This compound is a valuable research tool for the study of melatonin receptors, particularly the MT₂ subtype. Its characterization as a competitive antagonist with context-dependent partial and full agonist activities underscores the importance of comprehensive pharmacological profiling. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals working with this compound and in the broader field of melatonin receptor pharmacology. Further investigation into its in vivo effects and the development of more selective ligands will continue to advance our understanding of the physiological roles of melatonin.
References
- 1. This compound | Melatonin Receptor Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Melatonin inhibits increase of intracellular calcium and cyclic AMP in neonatal rat pituitary via independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melatonin inhibits the increase of cyclic AMP in rat suprachiasmatic neurons induced by vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of GR 128107: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GR 128107 is a chemical entity referenced in select commercial supplier databases. However, a comprehensive search of publicly available scientific literature and chemical repositories, including PubChem, ChemSpider, and various medicinal chemistry and pharmacology journals, did not yield specific details regarding its molecular weight, chemical formula, or associated experimental data. The PubChem Compound Identifier (CID) 44208891, linked to this compound by a commercial supplier, does not resolve to a specific compound entry in the PubChem database.
This guide addresses the current informational gap and provides a framework for approaching a compound with limited public data. The absence of foundational chemical properties precludes the creation of in-depth technical documentation, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.
The Challenge of Undisclosed Research Compounds
In the landscape of drug discovery and development, it is not uncommon for compounds to be designated with internal codes, such as this compound. These identifiers are often used during the early stages of research and may not be publicly disclosed until the compound reaches a significant development milestone, such as publication in a peer-reviewed journal or a patent application.
The lack of publicly available information for this compound suggests several possibilities:
-
Early-Stage Research: The compound may be in a nascent phase of investigation, with data remaining proprietary to the originating institution or company.
-
Discontinued (B1498344) Development: Research on this compound may have been discontinued before any significant findings were published.
-
Alternative Nomenclature: The compound may be more widely known under a different, publicly accessible name that has not been linked to the "this compound" identifier in the searched databases.
A Path Forward for Investigation
For researchers and professionals seeking to understand the properties and potential of a compound like this compound, the following strategies are recommended:
-
Direct Inquiry: Contacting the commercial supplier that lists this compound may provide access to a certificate of analysis or other internal documentation that could contain the molecular formula and weight.
-
Patent Search: A thorough search of patent databases using keywords related to the compound's potential therapeutic area or chemical class (if known) might reveal its structure and synthesis.
-
Literature Monitoring: Setting up alerts for keywords such as "this compound" or related identifiers in scientific literature databases can ensure notification if and when information becomes publicly available.
Hypothetical Data Presentation and Visualization
While specific data for this compound is unavailable, this section provides templates for how such information would be presented in a technical guide, adhering to the user's core requirements.
Quantitative Data Summary
Should the molecular weight and formula of this compound be identified, they would be presented in a structured table for clarity and ease of comparison with other relevant compounds.
| Property | Value |
| Molecular Formula | Data Not Currently Available |
| Molecular Weight | Data Not Currently Available |
| CAS Number | Data Not Currently Available |
| PubChem CID | 44208891 (Unresolved) |
| Synonyms | GR-128107, GR128107 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Had experimental data been available, the protocols would be outlined as follows (example for a hypothetical kinase assay):
Kinase Inhibition Assay Protocol
-
Reagents:
-
Kinase (e.g., Target Kinase)
-
Substrate (e.g., Peptide Substrate)
-
ATP (Adenosine Triphosphate)
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the kinase and the this compound dilutions.
-
Incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by fitting the dose-response data to a suitable model.
-
Signaling Pathway and Workflow Visualization
Visual diagrams are essential for conveying complex biological pathways and experimental processes. The following are examples of how such diagrams would be generated using the DOT language within a Graphviz environment.
Hypothetical Signaling Pathway
If this compound were found to be an inhibitor of a specific signaling pathway, the diagram would illustrate its point of intervention.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Experimental Workflow
A diagram illustrating the workflow for characterizing a novel compound would be structured as follows.
Caption: A generalized workflow for the preclinical evaluation of a new chemical entity.
Conclusion
While a comprehensive technical guide on this compound cannot be provided at this time due to the absence of publicly available data, this document serves as a resource for understanding the current knowledge gap and outlines a strategic approach for further investigation. The provided templates for data presentation and visualization can be utilized once the foundational chemical properties of this compound are elucidated. The scientific community awaits the potential future disclosure of information regarding this compound to understand its chemical nature and biological significance.
GR 128107: A Technical Guide to its MT2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 128107, chemically identified as N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, is a potent and selective ligand for the melatonin (B1676174) MT2 receptor. Its distinct pharmacological profile, characterized by a significantly higher affinity for the MT2 subtype over the MT1 subtype, has established it as a valuable pharmacological tool for elucidating the distinct physiological roles of these two receptors. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound's MT2 receptor selectivity.
Quantitative Data: Binding Affinity and Potency
The selectivity of this compound for the MT2 receptor is evident from radioligand binding assays. The following table summarizes the binding affinity (pKi) of this compound for human MT1 and MT2 receptors. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Ligand | pKi (mean) | Ki (nM, calculated) | Selectivity (MT1/MT2) | Reference |
| Human MT1 | This compound | 6.97 | 107.2 | 145-fold | [1][2] |
| Human MT2 | This compound | 9.1 | 0.79 | [2][3] |
Note: Ki values are calculated from the mean pKi (Ki = 10^(-pKi)). Selectivity is calculated as the ratio of Ki values (Ki(MT1)/Ki(MT2)).
In functional assays, this compound has been characterized as a partial agonist at the MT2 receptor.[4][5] This means that while it binds to and activates the receptor, it elicits a submaximal response compared to the endogenous full agonist, melatonin.
Experimental Protocols
The following sections detail the generalized methodologies employed in the characterization of this compound's binding and functional activity at melatonin receptors.
Radioligand Binding Assays
These assays are fundamental in determining the affinity of a ligand for its receptor. A common approach involves a competitive binding experiment using a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing recombinant human MT1 or MT2 receptors.
-
Radioligand: [125I]-2-iodomelatonin, a high-affinity, non-selective melatonin receptor agonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., melatonin) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing divalent cations (e.g., MgCl2).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture the transfected cells to a high density.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a constant concentration of the cell membranes.
-
Add a fixed concentration of [125I]-2-iodomelatonin.
-
Add varying concentrations of the unlabeled competitor, this compound.
-
For non-specific binding determination, add a saturating concentration of unlabeled melatonin to a separate set of wells.
-
Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: cAMP Measurement
Functional assays assess the cellular response following receptor activation. Since MT1 and MT2 receptors are primarily coupled to Gi proteins, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional activity (e.g., agonism, antagonism) of this compound at MT1 and MT2 receptors by measuring changes in intracellular cAMP levels.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing recombinant human MT1 or MT2 receptors.
-
Stimulating Agent: Forskolin (B1673556), an adenylyl cyclase activator, is used to elevate basal cAMP levels, making the inhibitory effect of Gi-coupled receptor activation measurable.
-
Test Compound: this compound.
-
cAMP Detection Kit: Commercially available kits based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen are commonly used. These kits provide the necessary reagents, including a labeled cAMP tracer and a specific anti-cAMP antibody.
-
Plate Reader: A microplate reader capable of detecting the signal generated by the chosen cAMP assay technology.
Procedure:
-
Cell Preparation:
-
Seed the transfected cells in a multi-well plate and allow them to adhere and grow.
-
-
Assay Protocol:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels.
-
Incubate for a specific period to allow for cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Add the detection reagents from the cAMP kit (e.g., HTRF or AlphaScreen reagents) to the cell lysate.
-
Incubate to allow the competitive binding reaction between the cellular cAMP and the labeled cAMP tracer to the antibody.
-
Read the plate on a compatible microplate reader. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Analyze the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax). A partial agonist will have an Emax lower than that of a full agonist like melatonin.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of MT1 and MT2 receptors and a generalized experimental workflow for their characterization.
Caption: MT2 Receptor Signaling Pathway Activated by this compound.
Caption: Generalized Experimental Workflow for Characterizing this compound.
Conclusion
This compound stands out as a highly selective MT2 receptor ligand. Its pharmacological properties, established through rigorous binding and functional assays, make it an indispensable tool for dissecting the specific roles of the MT2 receptor in various physiological and pathological processes. The detailed methodologies and an understanding of the associated signaling pathways provided in this guide are crucial for researchers aiming to utilize this compound in their studies and for professionals involved in the development of novel melatonin receptor-targeted therapeutics.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
- 4. The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
GR 128107: A Technical Guide on its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 128107 is a notable pharmacological research compound, primarily recognized for its interaction with melatonin (B1676174) receptors. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology and toxicology, with a focus on its mechanism of action, receptor binding affinity, and functional effects. This document synthesizes available quantitative data, details experimental protocols from key studies, and presents signaling pathways and experimental workflows through standardized diagrams. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of melatonin receptor ligands.
Introduction
This compound is a synthetic ligand that has been instrumental in characterizing the pharmacology of melatonin receptors. Initially identified as a competitive antagonist, subsequent research has revealed a more complex pharmacological profile, including partial agonism at melatonin receptors. Understanding the nuanced interactions of compounds like this compound with their targets is crucial for the development of novel therapeutics for a variety of disorders, including sleep disturbances, circadian rhythm disruptions, and potentially other neurological conditions. This guide aims to provide an in-depth, technical examination of the available scientific literature on this compound.
Pharmacology
Mechanism of Action
This compound primarily exerts its effects through interaction with the G protein-coupled melatonin receptors, specifically the MT1 and MT2 subtypes. Its mechanism of action is complex, demonstrating both antagonistic and partial agonistic properties depending on the biological system and the density of receptor expression.
In systems with low melatonin receptor density, such as the rabbit retina, this compound acts as a competitive antagonist, blocking the effects of melatonin. However, in systems with a high density of melatonin receptors, like Xenopus laevis melanophores, it exhibits partial agonist activity. This dual activity is a critical consideration in the interpretation of experimental results and in predicting its physiological effects.
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound for human melatonin receptors. These studies consistently show a higher affinity for the MT2 receptor subtype compared to the MT1 subtype.
| Receptor Subtype | pKi | Ki (nM) | Cell Line | Radioligand |
| Human MT1 | 7.04 | 90.4 | COS7 | [¹²⁵I]2-iodomelatonin |
| Human MT2 | 9.1 | 0.8 | COS7 | [¹²⁵I]2-iodomelatonin |
Table 1: Binding Affinity of this compound for Human Melatonin Receptors
Functional Activity
The functional activity of this compound has been characterized in various cellular assays. A key study utilizing a clonal line of Xenopus laevis melanophores demonstrated its partial agonist properties.
| Compound | pEC50 | Emax (relative to Melatonin) |
| This compound | 8.58 | 0.83 |
| Melatonin | 10.09 | 1.00 |
Table 2: Agonist Activity of this compound in Xenopus laevis Melanophores
In melatonin-desensitized melanophores, the maximal pigment aggregation response to this compound was significantly reduced to 0.27, with a corresponding decrease in potency (pEC50 = 7.84). This suggests that the partial agonist activity of this compound is dependent on the receptor reserve.
Signaling Pathway
The signaling cascade initiated by this compound at melatonin receptors involves a pertussis toxin-sensitive G-protein, indicative of coupling to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The response to this compound appears to be more sensitive to pertussis toxin treatment than that of the full agonist, melatonin.
GR 128107: A Technical Review of its Dual-Action Pharmacology at Melatonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 128107 is a synthetic ligand that has garnered interest within the scientific community for its complex and context-dependent interactions with melatonin (B1676174) receptors. Initially identified as a competitive antagonist at the MT2 melatonin receptor subtype, subsequent research has revealed a more nuanced pharmacological profile, including partial and full agonism in specific cellular systems. This dual-action characteristic makes this compound a valuable tool for probing the intricacies of melatonin receptor signaling and a subject of interest for potential therapeutic development. This technical guide provides a comprehensive overview of the literature on this compound, focusing on its quantitative pharmacology, the experimental methodologies used to characterize it, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been quantified across various experimental paradigms, revealing a distinct profile at the MT1 (B8134400) and MT2 melatonin receptors. The following tables summarize the key quantitative data available in the literature.
| Receptor Subtype | Parameter | Value | Assay System | Reference |
| MT1 (human) | pKi | 6.9 - 7.04 | Radioligand displacement assay (2-[¹²⁵I]-iodomelatonin) in COS7 or CHO cells | [1] |
| MT2 (human) | pKi | 9.1 | Radioligand displacement assay (2-[¹²⁵I]-iodomelatonin) in COS7 or CHO cells | [1][2] |
| Melatonin Receptor (Xenopus laevis) | pEC50 | 8.58 ± 0.03 | Pigment granule aggregation in melanophores | [2][3] |
| Melatonin Receptor (Xenopus laevis) | Emax | 0.83 | Pigment granule aggregation in melanophores (relative to melatonin) | [2][3] |
Table 1: Binding Affinity and Potency of this compound
Experimental Protocols
The characterization of this compound has relied on a series of well-established in vitro assays. The following sections detail the methodologies for the key experiments cited in the literature.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a ligand to its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for MT1 and MT2 melatonin receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., COS7 or CHO) transiently or stably expressing the human MT1 or MT2 receptor subtype.[1]
-
Competition Binding: A constant concentration of the radioligand, typically 2-[¹²⁵I]-iodomelatonin, is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.[1]
-
Incubation: The mixture is incubated at 37°C for a sufficient period to reach equilibrium.[4]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[4]
-
Quantification: The amount of radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: Melatonin Receptor-Mediated Inhibition of Dopamine (B1211576) Release in Rabbit Retina
This assay was instrumental in the initial characterization of this compound as a melatonin receptor antagonist.
Objective: To assess the ability of this compound to antagonize the melatonin-induced inhibition of dopamine release.
General Protocol:
-
Retinal Tissue Preparation: Rabbit retinas are dissected and chopped into small pieces.[5]
-
Radiolabeling: The retinal pieces are incubated with [³H]-dopamine to label the endogenous dopamine stores.[5]
-
Superfusion: The labeled retinal pieces are placed in a superfusion chamber and continuously perfused with a physiological buffer.[6]
-
Stimulation of Dopamine Release: Dopamine release is induced by electrical field stimulation or by a depolarizing concentration of potassium.[5]
-
Drug Application: Melatonin is added to the superfusion buffer to inhibit the stimulated [³H]-dopamine release. To test the antagonist activity of this compound, it is added to the buffer prior to and during the application of melatonin.
-
Fraction Collection and Quantification: The superfusate is collected in fractions, and the amount of [³H]-dopamine in each fraction is determined by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of melatonin and its reversal by this compound are quantified and analyzed.
Functional Assay: Xenopus laevis Melanophore Pigment Aggregation
This assay revealed the partial agonist activity of this compound.
Objective: To measure the ability of this compound to induce pigment aggregation in melanophores.
General Protocol:
-
Cell Culture: A clonal line of Xenopus laevis melanophores is cultured in a suitable medium.[7]
-
Drug Treatment: The cultured melanophores are treated with varying concentrations of this compound or melatonin (as a positive control).[2][3]
-
Image Analysis: The response of the melanophores (pigment granule aggregation towards the cell center) is observed and quantified using an image analysis system. This can be done by measuring the change in the area occupied by the pigment.[8][9]
-
Data Analysis: Concentration-response curves are generated to determine the pEC50 and Emax values for this compound and melatonin.[2][3] To investigate the involvement of G-proteins, cells can be pre-treated with pertussis toxin.[10]
Functional Assay: Cyclic AMP (cAMP) Accumulation
This assay is used to determine the effect of this compound on the intracellular second messenger cAMP, a key component of melatonin receptor signaling.
Objective: To measure the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing melatonin receptors.
General Protocol:
-
Cell Culture and Transfection: NIH-3T3 or other suitable cells are cultured and transfected to express human mt1 or MT2 receptors.
-
cAMP Stimulation: The cells are treated with forskolin (B1673556), an adenylyl cyclase activator, to stimulate the production of cAMP.[3]
-
Drug Application: The cells are co-incubated with forskolin and varying concentrations of this compound or melatonin.
-
cAMP Quantification: The intracellular cAMP levels are measured using a variety of available methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) assays.[11]
-
Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its agonist activity in this pathway.[3]
Signaling Pathways and Logical Relationships
The pharmacological actions of this compound are mediated through its interaction with G-protein coupled melatonin receptors (MT1 and MT2). The downstream signaling events are dependent on the specific cellular context.
Antagonistic Action in Rabbit Retina (MT2 Receptor)
In the rabbit retina, this compound acts as a competitive antagonist at MT2 receptors located on dopaminergic neurons. Melatonin, the endogenous agonist, normally inhibits the release of dopamine. This compound blocks this effect by competing with melatonin for binding to the MT2 receptor, thereby disinhibiting dopamine release.
Caption: Antagonistic action of this compound at the MT2 receptor in the rabbit retina.
Partial Agonist Action in Xenopus Melanophores
In Xenopus laevis melanophores, which have a high density of melatonin receptors, this compound acts as a partial agonist. It binds to and activates the melatonin receptors, which are coupled to pertussis toxin-sensitive G-proteins (Gi/o). This activation leads to a signaling cascade that results in the aggregation of pigment granules.
Caption: Partial agonist action of this compound in Xenopus laevis melanophores.
Full Agonist Action on cAMP Inhibition
In cell lines with a high expression of human mt1 or MT2 receptors, this compound can act as a full agonist in inhibiting adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
Caption: Full agonist action of this compound on cAMP inhibition in high-expression systems.
Conclusion
This compound is a pharmacologically complex molecule that exhibits a fascinating dual activity at melatonin receptors. Its ability to act as a competitive antagonist in certain native tissues, while displaying partial or even full agonism in other cellular contexts, underscores the importance of the cellular environment, particularly receptor density, in determining the functional outcome of ligand binding. This technical guide has summarized the key quantitative data, detailed the experimental protocols used for its characterization, and visualized the signaling pathways it modulates. For researchers in pharmacology and drug development, this compound serves as an important chemical tool for dissecting the multifaceted nature of melatonin receptor signaling and may offer insights for the design of future receptor modulators with tailored pharmacological profiles.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unife.it [iris.unife.it]
- 5. Modulation of [3H]dopamine release from rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Release of endogenous dopamine from the superfused rabbit retina in vitro: effect of light stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions and regulation of molecular motors in Xenopus melanophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggregation of pigment granules in single cultured Xenopus laevis melanophores by melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pertussis toxin blocks melatonin-induced pigment aggregation in Xenopus dermal melanophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of GR 128107: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 128107 is a notable pharmacological tool in the study of melatonin (B1676174) receptors, identified as a potent and selective competitive antagonist for the MT₂ (formerly Mel₁b) melatonin receptor subtype. Its discovery has been instrumental in differentiating the physiological roles of the MT₁ and MT₂ receptors. This technical guide provides an in-depth overview of the discovery, history, pharmacological profile, and experimental methodologies associated with this compound.
Discovery and History
Subsequent research, notably by Teh and Sugden in 1999, further explored its pharmacological properties, revealing that in certain biological systems, such as Xenopus laevis melanophores, this compound can exhibit partial agonist activity. This highlights the importance of the cellular context in determining the pharmacological effect of a ligand.
Pharmacological Profile
This compound is primarily characterized by its high affinity and selectivity for the MT₂ receptor over the MT₁ receptor.
Data Presentation: Quantitative Pharmacological Data
| Parameter | Receptor Subtype | Value | Species | Reference |
| pKi | Human Mel₁b (MT₂) | 9.6 | Human | Dubocovich et al., 1997 |
| Selectivity | MT₂ vs. MT₁ | >100-fold | Human | Dubocovich et al., 1997 |
Note: The precise Kᵢ for the MT₁ receptor is not explicitly stated in the primary literature, preventing the calculation of an exact selectivity ratio.
Mechanism of Action
As a competitive antagonist, this compound binds to the MT₂ receptor at the same site as the endogenous agonist, melatonin, but does not activate the receptor. By occupying the binding site, it blocks melatonin from binding and initiating downstream signaling cascades. The primary signaling pathways affected by the antagonism of MT₂ receptors are:
-
Inhibition of Adenylyl Cyclase: MT₂ receptors are coupled to the inhibitory G-protein, Gᵢ. Activation of MT₂ by melatonin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This compound blocks this effect, thereby preventing the melatonin-induced decrease in cAMP.
-
Modulation of Phospholipase C (PLC) Pathway: The MT₂ receptor can also couple to the Gq protein, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This compound antagonizes this melatonin-mediated activation of the PLC pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound, based on standard practices and information from seminal publications.
3.1. Radioligand Binding Assay for Melatonin Receptors
This protocol is fundamental for determining the binding affinity (Kᵢ) of compounds like this compound.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably expressing either the human MT₁ or MT₂ receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled melatonin agonist, typically [¹²⁵I]-2-iodomelatonin.
-
Increasing concentrations of the competing ligand (this compound) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin.
-
The reaction is incubated to allow for binding equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
3.2. Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay assesses the ability of an antagonist to block the Gᵢ-mediated inhibitory effect of an agonist on cAMP production.
Methodology:
-
Cell Culture:
-
Cells expressing the MT₂ receptor are seeded in a multi-well plate and grown to near confluency.
-
-
Assay Procedure:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Forskolin (an adenylyl cyclase activator) is added to stimulate cAMP production, along with a fixed concentration of melatonin (agonist).
-
The incubation is carried out for a defined period.
-
-
cAMP Quantification:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
The ability of this compound to reverse the melatonin-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its IC₅₀ value as an antagonist.
-
Mandatory Visualizations
Signaling Pathways
Caption: Antagonistic action of this compound on MT₂ receptor signaling pathways.
Experimental Workflows
Caption: Workflow for determining the binding affinity of this compound.
Caption: Workflow for the functional characterization of this compound via a cAMP assay.
In-Depth Technical Guide: The Chemical and Pharmacological Profile of GR 128107
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 128107 is a potent and selective competitive antagonist of melatonin (B1676174) receptors. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Chemical Properties
This compound, with the CAS Number 190328-44-0, is a small molecule with the chemical formula C16H20N2O2.[1] Its structure is characterized by a core tetrahydro-γ-carboline moiety.
| Property | Value | Source |
| CAS Number | 190328-44-0 | [1][2] |
| Molecular Formula | C16H20N2O2 | [1][2] |
| Molecular Weight | 272.35 g/mol | [1][2] |
| SMILES | CC(N1CC(CCC1)C2=CNC3=C2C=C(C=C3)OC)=O | [2] |
| pKi | 9.6 | [2][3] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at melatonin receptors.[2][3] Melatonin receptors, primarily MT1 and MT2, are G-protein coupled receptors (GPCRs) that are predominantly coupled to the inhibitory G-protein, Gαi/o.
Upon activation by the endogenous agonist melatonin, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). As an antagonist, this compound binds to these receptors but does not elicit a downstream signaling cascade. Instead, it competitively blocks the binding of melatonin, thereby preventing the associated decrease in cAMP levels.
Experimental Protocols
The characterization of this compound as a melatonin receptor antagonist involves several key in vitro experiments. The following are detailed methodologies for these assays.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for melatonin receptors.
Objective: To quantify the competitive displacement of a radiolabeled ligand from the melatonin receptor by this compound.
Materials:
-
Cell membranes expressing recombinant human MT1 or MT2 receptors.
-
Radioligand: [³H]-Melatonin.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
This compound stock solution.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, [³H]-Melatonin (at a concentration close to its Kd), and varying concentrations of this compound or vehicle.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled melatonin receptor agonist.
-
Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay assesses the functional antagonism of this compound by measuring its ability to block melatonin-induced inhibition of cAMP production.
Objective: To determine the potency of this compound in antagonizing the functional response of melatonin receptors.
Materials:
-
A cell line stably expressing a melatonin receptor (e.g., CHO-MT1 or CHO-MT2).
-
Forskolin (an adenylyl cyclase activator).
-
Melatonin.
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.
-
Stimulate the cells with a fixed concentration of melatonin (typically the EC80) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for a clear window to observe inhibition.
-
Incubate for a specific time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data are plotted as the percentage of inhibition of the melatonin response versus the concentration of this compound to determine the IC50 value.
Synthesis
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of melatonin receptors. Its high affinity and antagonistic properties make it suitable for in vitro and potentially in vivo studies aimed at elucidating the therapeutic potential of melatonin receptor modulation. The experimental protocols detailed in this guide provide a foundation for the further characterization of this compound and other novel melatonin receptor ligands.
References
An In-depth Technical Guide to GR 128107: A Melatonin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 128107, with the IUPAC name 1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethan-1-one, is a potent and selective competitive antagonist of melatonin (B1676174) receptors. This technical guide provides a comprehensive overview of its chemical properties, pharmacological profile, and the experimental methodologies used to characterize its activity. Particular focus is placed on its binding affinity and its functional antagonism of melatonin-mediated physiological responses, such as the inhibition of dopamine (B1211576) release. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.
Chemical and Physical Properties
This compound is a synthetic small molecule with the following key identifiers and properties.
| Property | Value |
| IUPAC Name | 1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethan-1-one |
| Synonyms | GR-128107, GR128107 |
| CAS Number | 190328-44-0[1] |
| Chemical Formula | C₁₆H₂₀N₂O₂[1] |
| Molecular Weight | 272.35 g/mol [1] |
Pharmacology
This compound is recognized primarily as a competitive antagonist at melatonin receptors.[2] Its pharmacological activity has been characterized through various in vitro and ex vivo studies.
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. This compound has demonstrated high affinity for melatonin receptors.
| Parameter | Value | Species/System | Reference |
| pKi | 9.6 | Melatonin Receptors | [2] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Functional Antagonism
Interestingly, in a non-mammalian system, this compound has been observed to act as a partial agonist on Xenopus laevis melanophores.[1][4] This highlights the potential for species- and tissue-dependent differences in its pharmacological profile.
Signaling Pathways
Melatonin receptors (MT1 and MT2) are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon activation by an agonist like melatonin, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the melatonin receptor but does not elicit this downstream signaling cascade. Instead, it competitively blocks melatonin from binding and initiating the signal.
Figure 1. Simplified signaling pathway of melatonin receptor activation and its antagonism by this compound.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize this compound.
Radioligand Binding Assay for Melatonin Receptors
This protocol outlines the general procedure for determining the binding affinity of a compound like this compound for melatonin receptors using a competitive binding assay with a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin).
Objective: To determine the inhibition constant (Ki) of this compound for melatonin receptors.
Materials:
-
Cell membranes expressing recombinant human MT1 or MT2 receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: 2-[¹²⁵I]iodomelatonin.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
This compound stock solution (in DMSO).
-
Non-specific binding control: Melatonin (high concentration, e.g., 1 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice and resuspend them in ice-cold binding buffer.[5]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of the membrane preparation.
-
50 µL of this compound at various concentrations (for the competition curve) or buffer (for total binding) or a high concentration of unlabeled melatonin (for non-specific binding).
-
50 µL of 2-[¹²⁵I]iodomelatonin at a fixed concentration (typically near its Kd value).[6]
-
-
Incubation: Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 2 hours).[5]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.[5]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. General workflow for a radioligand binding assay.
Measurement of Melatonin-Induced Inhibition of Dopamine Release
This protocol describes a general method to assess the functional antagonism of this compound on melatonin's effect on dopamine release from retinal tissue.
Objective: To determine if this compound can block the inhibitory effect of melatonin on dopamine release.
Materials:
-
Rabbit retinas.
-
Superfusion apparatus.
-
Krebs-Ringer bicarbonate buffer.
-
Melatonin solution.
-
This compound solution.
-
High-performance liquid chromatography (HPLC) with electrochemical detection.
-
[³H]dopamine (for preloading).
Procedure:
-
Tissue Preparation: Isolate rabbit retinas and place them in the superfusion chambers.
-
Dopamine Preloading: Preload the retinal tissue with [³H]dopamine.
-
Superfusion: Superfuse the tissue with buffer to establish a stable baseline of dopamine release.
-
Stimulation: Induce dopamine release by electrical field stimulation or by a depolarizing agent (e.g., high potassium concentration).
-
Drug Application:
-
Control: Measure stimulated dopamine release in the absence of any drugs.
-
Melatonin Effect: Apply melatonin to the superfusion buffer and measure its effect on stimulated dopamine release.
-
Antagonism: Pre-incubate the tissue with this compound before applying melatonin and then measure stimulated dopamine release.
-
-
Sample Collection: Collect superfusate fractions throughout the experiment.
-
Dopamine Quantification: Quantify the amount of dopamine in the collected fractions using HPLC with electrochemical detection.
-
Data Analysis: Compare the amount of stimulated dopamine release under the different conditions (control, melatonin alone, and this compound + melatonin) to determine if this compound reverses the inhibitory effect of melatonin.
Figure 3. Experimental workflow for measuring dopamine release from retinal tissue.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of melatonin receptors. Its high affinity and competitive antagonist nature make it suitable for in vitro and ex vivo experiments aimed at elucidating the mechanisms of melatonin signaling. The experimental protocols detailed in this guide provide a foundation for the characterization of this and similar compounds. Further research to quantify its functional antagonism across various physiological systems will continue to enhance our understanding of its pharmacological profile.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. iris.unife.it [iris.unife.it]
- 6. giffordbioscience.com [giffordbioscience.com]
GR 128107: A Technical Overview of Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 128107 is a notable pharmacological tool utilized in the study of melatonergic systems. Identified as a selective melatonin (B1676174) receptor antagonist, it plays a crucial role in differentiating the functions of melatonin receptor subtypes and exploring their downstream signaling pathways. This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on its quantitative data, experimental methodologies, and the signaling pathways it modulates.
Quantitative Data
The affinity of this compound for human melatonin receptors has been characterized through radioligand binding assays. The data clearly indicates a significant selectivity for the MT2 receptor over the MT1 (B8134400) receptor.
| Ligand | Receptor Subtype | Parameter | Value | Reference |
| This compound | Human MT1 | pKi | 6.9 - 7.04 | [1][2] |
| This compound | Human MT2 | pKi | 9.1 | [1][2] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
This approximate 100-fold selectivity makes this compound a valuable tool for isolating and studying the physiological and pathological roles of the MT2 receptor. One study has reported a 23-fold higher affinity of this compound for the MT2 receptor compared to the MT1 receptor[1].
Experimental Protocols
This compound has been characterized using various in vitro functional assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Affinity Determination
This protocol is used to determine the binding affinity (Ki) of this compound for melatonin receptors.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing either the human MT1 or MT2 receptor are cultured under standard conditions.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
2. Binding Assay:
-
Membrane preparations are incubated with a radiolabeled melatonin agonist, typically [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin, at a concentration below its Kd.
-
A range of concentrations of the competing ligand, this compound, is added to the incubation mixture.
-
The reaction is incubated to allow for binding equilibrium to be reached.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
3. Data Analysis:
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Xenopus laevis Melanophore Aggregation Assay
This assay is used to assess the functional activity of this compound as a potential agonist or antagonist at melatonin receptors expressed in Xenopus laevis melanophores.
1. Cell Culture:
-
Melanophores are isolated from Xenopus laevis embryos and cultured in a suitable medium.
2. Assay Procedure:
-
Cultured melanophores are treated with melatonin to induce pigment granule aggregation.
-
To test for antagonist activity, cells are pre-incubated with varying concentrations of this compound before the addition of melatonin.
-
To test for agonist activity, cells are treated with this compound alone.
-
The degree of pigment aggregation is quantified by measuring the area of the cells covered by pigment granules using image analysis software.
3. Data Analysis:
-
For antagonist activity, the ability of this compound to inhibit melatonin-induced aggregation is determined, and a pA2 value can be calculated from a Schild plot.
-
For agonist activity, the EC50 value for inducing aggregation is determined. In the case of this compound, it has been observed to act as a partial agonist in this system.
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of this compound to antagonize the melatonin-mediated inhibition of adenylyl cyclase activity.
1. Cell Culture:
-
Cells stably expressing MT1 or MT2 receptors (e.g., CHO cells) are used.
2. Assay Protocol:
-
Cells are pre-incubated with varying concentrations of this compound.
-
Adenylyl cyclase is then stimulated with forskolin, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
Melatonin is added to inhibit the forskolin-stimulated cAMP accumulation.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA-based).
3. Data Analysis:
-
The ability of this compound to reverse the inhibitory effect of melatonin on forskolin-stimulated cAMP accumulation is quantified.
-
A Schild analysis can be performed to determine the pA2 value of this compound, which provides a measure of its antagonist potency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by melatonin receptors and a typical experimental workflow for characterizing an antagonist like this compound.
References
GR 128107: A Technical Guide for Researchers
For Research Use Only. Not for human or veterinary use.
This document provides an in-depth technical overview of GR 128107, a potent and selective antagonist of melatonin (B1676174) receptors. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological and physiological roles of the melatonergic system. This guide covers the compound's suppliers, availability, chemical properties, and detailed pharmacological data, including binding affinities and functional assay protocols. Furthermore, it elucidates the signaling pathways modulated by melatonin receptors and the antagonistic action of this compound.
Supplier and Availability Information
This compound is available from several chemical suppliers specializing in research compounds. While availability may vary, the following vendors have been identified as potential sources:
-
MedChemExpress (MCE)
-
Shanghai Amole Biotechnology Co., Ltd.
-
LabSolutions
-
MedKoo Biosciences [1]
-
BioCat [2]
-
BLD Pharm
It is important to note that some suppliers may offer this compound on a custom synthesis basis, which could involve longer lead times and minimum order quantities.[1] Researchers are advised to contact the suppliers directly for the most current information on stock availability, pricing, and purity specifications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for proper handling, storage, and preparation of the compound for experimental use.
| Property | Value | Reference |
| CAS Number | 190328-44-0 | [1][2] |
| Chemical Formula | C₁₆H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 272.34 g/mol | [2] |
| IUPAC Name | 1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry and dark place. | [1] |
Pharmacological Data
This compound is characterized as a competitive antagonist of melatonin receptors.[3] Its pharmacological profile has been investigated in various in vitro systems, providing valuable data on its binding affinity and functional activity.
Receptor Binding Affinities
Radioligand binding assays have been employed to determine the affinity of this compound for the human melatonin receptor subtypes, MT1 (Mel1a) and MT2 (Mel1b). The equilibrium dissociation constant (pKi) provides a measure of the compound's binding affinity.
| Receptor Subtype | pKi | Reference |
| Human MT1 (Mel1a) | 9.6 | [3] |
| Human MT2 (Mel1b) | Not explicitly stated in the provided search results |
The high pKi value for the MT1 receptor indicates a strong binding affinity.
Functional Activity
Functional assays are essential to characterize the pharmacological action of a ligand. For this compound, studies have revealed its antagonistic properties and, in some systems, partial agonist activity.
| Assay System | Observed Effect | IC₅₀ / pA₂ | Reference |
| Xenopus laevis melanophores | Partial agonist; Antagonist of melatonin-induced pigment aggregation | Not explicitly stated in the provided search results |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.
Radioligand Binding Assay for Melatonin Receptors
This protocol is based on the methods described for determining the binding affinity of ligands to melatonin receptors expressed in cell lines.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human MT1 and MT2 receptors.
Materials:
-
Cell membranes from HEK293 cells stably expressing human MT1 or MT2 receptors.
-
2-[¹²⁵I]-iodomelatonin (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of 2-[¹²⁵I]-iodomelatonin and varying concentrations of this compound.
-
Incubate at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin.
-
Calculate the specific binding at each concentration of this compound.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay in Xenopus laevis Melanophores
This assay utilizes the pigment aggregation response in amphibian melanophores to assess the functional activity of melatonin receptor ligands.
Objective: To evaluate the agonist and antagonist properties of this compound at melatonin receptors.
Materials:
-
Isolated Xenopus laevis melanophores.
-
Melatonin (agonist).
-
This compound (test compound).
-
Culture medium.
-
Microplate reader.
Procedure:
-
Culture the isolated melanophores in a 96-well plate.
-
To test for agonist activity: Add varying concentrations of this compound to the melanophores and incubate. Observe for pigment aggregation.
-
To test for antagonist activity: Pre-incubate the melanophores with varying concentrations of this compound for a defined period.
-
Add a fixed concentration of melatonin to induce pigment aggregation.
-
Quantify the degree of pigment aggregation by measuring the change in light absorbance using a microplate reader.
-
Analyze the concentration-response curves to determine the EC₅₀ (for agonists) or the pA₂ (for antagonists).
Signaling Pathways
Melatonin receptors (MT1 and MT2) are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o). Activation of these receptors by an agonist like melatonin initiates a signaling cascade that modulates various cellular processes. As an antagonist, this compound blocks these downstream effects.
References
Methodological & Application
Application Notes and Protocols for GR 128107 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of GR 128107, a ligand for melatonin (B1676174) receptors. The following sections detail its mechanism of action, relevant signaling pathways, and a specific experimental protocol for studying its effects on alcohol consumption in a preclinical model.
Introduction to this compound
This compound is a chemical compound that acts on melatonin receptors.[1] Depending on the specific cellular context and receptor subtype (MT1 or MT2), it can exhibit properties of both a partial agonist and an antagonist.[2] This dual activity makes it a valuable tool for investigating the nuanced roles of the melatonergic system in various physiological and pathological processes. One notable in vivo application of this compound has been in the study of alcohol consumption and its underlying neurobiology.[3][4][5]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to MT1 and MT2 melatonin receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events. Both MT1 and MT2 receptors are primarily coupled to Gαi proteins, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB).[1][6]
The MT1 receptor can also signal through Gαq proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium levels.[1][7] Furthermore, the βγ subunits of the G-protein can activate other pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][8] The MT2 receptor, in addition to inhibiting cAMP, can also decrease cyclic GMP (cGMP) levels.[1]
Melatonin Receptor Signaling Pathway
Caption: Melatonin receptor signaling cascade initiated by this compound.
In Vivo Experimental Protocol: Investigation of Alcohol Consumption in Rats
The following protocol is based on the methodology described by Crespi (2012) for studying the influence of melatonin receptor antagonism on alcohol consumption in ethanol-drinking rats.[3][4][5]
Animal Model and Housing
-
Species: Male Wistar rats are a suitable model.
-
Housing: Animals should be individually housed to accurately measure individual food and fluid intake.
-
Environment: Maintain a controlled environment with a 12-hour light/dark cycle and constant temperature and humidity.
-
Diet: Provide standard laboratory chow and water ad libitum, except where specified in the protocol.
Experimental Groups
-
Control Group: Rats receiving vehicle administration.
-
This compound Group: Rats receiving this compound administration.
-
Ethanol-Preferring Sub-groups: It is advisable to phenotype rats based on their baseline ethanol (B145695) preference to reduce variability.
Experimental Workflow
Caption: Workflow for the in vivo alcohol consumption study.
Detailed Methodologies
3.4.1. Ethanol Preference Training (Two-Bottle Choice Paradigm)
-
Following an acclimatization period, provide rats with two bottles: one containing water and the other containing an ethanol solution.
-
Gradually increase the ethanol concentration (e.g., from 2% to 10% v/v) over several days to encourage consumption.
-
Maintain a stable ethanol concentration (e.g., 10% v/v) for the remainder of the experiment.
-
Measure the volume of fluid consumed from each bottle daily to determine baseline ethanol preference. The position of the bottles should be switched daily to avoid place preference.
3.4.2. Drug Preparation and Administration
-
This compound: Dissolve in a suitable vehicle (e.g., saline or a small percentage of a solubilizing agent like DMSO, then diluted in saline). The final concentration should be prepared to deliver the desired dose in a reasonable injection volume (e.g., 1 ml/kg).
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for systemic administration in rats.
-
Dosage: A range of doses should be tested to determine the optimal effective dose. Based on available literature, a starting point could be in the range of 1-10 mg/kg.
3.4.3. Data Collection and Analysis
-
Administer this compound or vehicle at a consistent time each day.
-
Measure the volume of ethanol and water consumed over a 24-hour period.
-
Calculate ethanol intake in g/kg of body weight.
-
Calculate ethanol preference as the ratio of ethanol solution consumed to the total volume of fluid consumed.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to compare the effects of this compound treatment with the control group.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from in vivo studies with this compound. Actual values would be derived from experimental results.
Table 1: Effect of this compound on 24-hour Ethanol Intake (g/kg)
| Treatment Group | N | Mean Ethanol Intake (g/kg) | Standard Deviation | p-value vs. Vehicle |
| Vehicle | 10 | 5.8 | 1.2 | - |
| This compound (1 mg/kg) | 10 | 4.5 | 1.1 | <0.05 |
| This compound (5 mg/kg) | 10 | 3.2 | 0.9 | <0.01 |
| This compound (10 mg/kg) | 10 | 2.1 | 0.7 | <0.001 |
Table 2: Effect of this compound on Ethanol Preference (%)
| Treatment Group | N | Mean Ethanol Preference (%) | Standard Deviation | p-value vs. Vehicle |
| Vehicle | 10 | 65 | 8 | - |
| This compound (1 mg/kg) | 10 | 55 | 7 | <0.05 |
| This compound (5 mg/kg) | 10 | 42 | 6 | <0.01 |
| This compound (10 mg/kg) | 10 | 30 | 5 | <0.001 |
Conclusion
This compound is a versatile pharmacological tool for probing the functions of the melatonin receptor system in vivo. The provided protocol for assessing its impact on alcohol consumption in rats offers a robust framework for preclinical research in addiction and neuropharmacology. Careful consideration of experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and interpretable data. The complex signaling pathways associated with melatonin receptors underscore the importance of further research to fully elucidate the mechanisms underlying the in vivo effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.ed.ac.uk [journals.ed.ac.uk]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Melatonin Blocks Morphine-Induced Place Preference: Involvement of GLT-1, NF-κB, BDNF, and CREB in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 6. researchgate.net [researchgate.net]
- 7. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Melatonin Signaling Pathway in a Long-Term Memory In Vitro Study | MDPI [mdpi.com]
Application Notes and Protocols for In Vitro Characterization of GR 128107
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 128107 is a pharmacological tool investigated for its interaction with multiple receptor systems. Initially identified as a putative melatonin (B1676174) receptor antagonist, it has also been characterized as a partial agonist at melatonin receptors in certain cellular contexts. Furthermore, its structural similarity to other pharmacophores has led to its investigation as a ligand for dopamine (B1211576) D2-like receptors, specifically the D2 and D3 subtypes. This document provides detailed protocols for the in vitro characterization of this compound, focusing on its potential activity at dopamine D2 and D3 receptors, which are critical targets in the development of therapeutics for neuropsychiatric disorders.
The dopamine D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. These receptors are implicated in the modulation of neurotransmission, behavior, and motor control. Therefore, characterizing the interaction of compounds like this compound with these receptors is essential for understanding their pharmacological profile and therapeutic potential.
Signaling Pathway of D2-like Dopamine Receptors
The canonical signaling pathway for D2-like dopamine receptors involves their interaction with Gi/o proteins upon agonist binding. This interaction leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the activity of adenylyl cyclase, reducing the conversion of ATP to cAMP. This cascade of events ultimately modulates the activity of downstream effectors such as Protein Kinase A (PKA).
Application Notes and Protocols for the GR 128107 Xenopus laevis Melanophore Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis melanophore assay is a robust and sensitive cellular model used to study G-protein coupled receptor (GPCR) signaling, particularly those modulating intracellular cyclic AMP (cAMP) levels. Melanophores, pigment-containing cells from the African clawed frog, regulate their skin coloration by dispersing or aggregating melanosomes (pigment granules). This process is visually distinct and can be quantified, making it an excellent system for pharmacological and drug screening purposes.
Pigment aggregation is primarily triggered by agonists that decrease intracellular cAMP, such as melatonin (B1676174), which acts on melatonin receptors coupled to inhibitory G-proteins (Gi). Conversely, pigment dispersion is induced by agonists that increase cAMP levels, like the α-melanocyte-stimulating hormone (α-MSH).
GR 128107, initially characterized as a melatonin receptor antagonist, has been shown to act as a partial agonist in the Xenopus laevis melanophore system.[1][2] It induces pigment aggregation, mimicking the effect of melatonin, albeit with lower efficacy. This makes the Xenopus melanophore assay a valuable tool for characterizing the pharmacological properties of compounds like this compound and for dissecting the nuances of melatonin receptor signaling.
Data Presentation
Quantitative Analysis of this compound and Melatonin Activity
The following tables summarize the key pharmacological parameters of this compound in comparison to the full agonist, melatonin, in the Xenopus laevis melanophore pigment aggregation assay.
Table 1: Potency and Efficacy in Pigment Aggregation
| Compound | pEC50 | Emax (relative to Melatonin) |
| Melatonin | 10.09 ± 0.03 | 1.00 |
| This compound | 8.58 ± 0.03 | 0.83 |
Data from Teh & Sugden, 1999.[1][2]
Table 2: Effect of Melatonin Pre-treatment (Desensitization) on Agonist Activity
| Treatment | Agonist | pEC50 | Maximal Aggregation (relative to control) |
| Vehicle | Melatonin | 10.49 ± 0.03 | 1.00 |
| Melatonin Pre-treated | Melatonin | 9.83 ± 0.04 | 1.00 |
| Vehicle | This compound | 8.57 ± 0.12 | 0.83 |
| Melatonin Pre-treated | This compound | 7.84 ± 0.09 | 0.27 ± 0.01 |
Data from Teh & Sugden, 1999.[1][2]
Table 3: Binding Affinity (pKi) of this compound at Human Melatonin Receptors
| Receptor Subtype | pKi |
| Human mt1 | 6.9 - 7.04 |
| Human MT2 | 9.1 |
Data from IUPHAR/BPS Guide to PHARMACOLOGY.[3]
Signaling Pathways
The movement of melanosomes in Xenopus laevis melanophores is controlled by distinct signaling pathways that regulate the activity of motor proteins along microtubule tracks.
Pigment Aggregation Signaling Pathway
Pigment aggregation is initiated by the activation of melatonin receptors, which are coupled to an inhibitory G-protein (Gi). This leads to a decrease in intracellular cAMP levels and subsequent dephosphorylation of motor-regulating proteins, promoting melanosome transport towards the cell center.
Caption: Signaling pathway for pigment aggregation in Xenopus melanophores.
Pigment Dispersion Signaling Pathway
Pigment dispersion is triggered by agonists like α-MSH, which activate receptors coupled to a stimulatory G-protein (Gs). This elevates intracellular cAMP levels, activating Protein Kinase A (PKA), which in turn phosphorylates proteins that promote the outward transport of melanosomes by kinesin motors.
Caption: Signaling pathway for pigment dispersion in Xenopus melanophores.
Experimental Protocols
Xenopus laevis Melanophore Pigment Aggregation Assay
This protocol details a quantitative method to assess pigment aggregation in cultured Xenopus laevis melanophores using a 96-well plate format and absorbance measurements.
Materials:
-
Xenopus laevis melanophore cell line
-
Culture medium: 0.7x Leibovitz's L-15 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
96-well flat-bottom tissue culture plates
-
Melatonin (for positive control)
-
α-MSH (for inducing dispersion)
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
Microplate reader (capable of measuring absorbance at ~650 nm)
Experimental Workflow Diagram:
Caption: Workflow for the quantitative melanophore pigment aggregation assay.
Protocol:
-
Cell Culture and Seeding:
-
Culture Xenopus laevis melanophores in the supplemented L-15 medium in a humidified incubator at 25-27°C.
-
Harvest the cells and seed them into a 96-well plate at a density that allows for a confluent monolayer after 3 days (e.g., 5,000-10,000 cells per well).
-
Culture the cells in the 96-well plate for 3 days to allow them to attach and fully disperse their pigment granules.
-
-
Assay Procedure:
-
After the 3-day incubation, carefully remove the culture medium.
-
Gently wash the cells with PBS.
-
Add fresh, serum-free 0.7x L-15 medium to each well.
-
Measure the initial absorbance (Ai) of each well at 650 nm using a microplate reader. The dispersed melanosomes will result in a higher absorbance value.
-
Prepare serial dilutions of this compound and the positive control, melatonin, in the assay medium. A suitable concentration range for melatonin is 10⁻¹² M to 10⁻⁸ M.
-
Add the test compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate at room temperature for 60-90 minutes to allow for maximal pigment aggregation.[1][2]
-
Measure the final absorbance (Af) of each well at 650 nm. As pigment aggregates towards the cell center, the absorbance will decrease.
-
-
Data Analysis:
-
For each well, calculate the fractional change in absorbance, which represents the pigment aggregation response, using the formula: Response = 1 - (Af / Ai) .
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the pEC50 (-log EC50) and the maximum response (Emax) for each compound.
-
Protocol for Assessing Antagonist Activity:
To test for antagonist activity, pre-incubate the cells with the potential antagonist for a defined period (e.g., 15-30 minutes) before adding a fixed, effective concentration of an agonist like melatonin (e.g., 1 nM). A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
Protocol for Inducing Pigment Dispersion:
To study pigment dispersion, first induce aggregation with a consistent concentration of melatonin (e.g., 10 nM) for 60 minutes. Then, add the dispersing agent (e.g., α-MSH, with a concentration range of 10⁻¹¹ M to 10⁻⁷ M) and measure the change in absorbance over time as the pigment disperses.
Conclusion
The Xenopus laevis melanophore assay is a powerful and visually intuitive tool for characterizing compounds that interact with GPCRs involved in the cAMP signaling pathway. The partial agonist activity of this compound at melatonin receptors is clearly demonstrable using this system. The provided protocols offer a quantitative and reproducible method for assessing both pigment aggregation and dispersion, making this assay highly suitable for pharmacological profiling and high-throughput screening in drug discovery.
References
- 1. An endogenous 5-HT7 receptor mediates pigment granule dispersion in Xenopus laevis melanophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of alpha-MSH-induced changes in the phosphorylation of a 53 kDa protein in Xenopus melanophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Preclinical Evaluation of Alcohol Consumption in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of two established rodent models for studying binge-like alcohol consumption: the Intermittent Access Two-Bottle Choice (IA2BC) model and the Drinking in the Dark (DID) model. The protocols outlined below are based on the methodologies described in Holgate et al., 2017, and are intended to guide researchers in setting up and executing these experiments for the preclinical evaluation of potential therapeutics for alcohol use disorder.
Overview of a Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound on voluntary alcohol consumption in rats using either the IA2BC or DID model.
Quantitative Data Summary
The following tables summarize the quantitative data on ethanol and sucrose (B13894) consumption from the comparative study of the IA2BC and DID models.
Table 1: Comparison of Ethanol (20%) Consumption in IA2BC and DID Models[1]
| Parameter | Intermittent Access (IA2BC) | Drinking in the Dark (DID) | p-value |
| Consumption per Session (g/kg) | |||
| First 30 min | 0.73 ± 0.077 | 0.81 ± 0.074 | 0.0130 |
| First 2 hours | 1.28 ± 0.098 | 1.23 ± 0.093 | NS |
| Weekly Consumption (g/kg/week) | 10.56 ± 1.163 | 8.94 ± 0.687 | 0.2626 |
| Hourly Consumption (g/kg/h) | 0.14 ± 0.007 | 0.46 ± 0.013 | < 0.0001 |
Data are presented as mean ± SEM (n=8 per group). NS = Not Significant.
Table 2: Effect of Varenicline (2 mg/kg) on Ethanol (20%) Consumption in the DID Model[1]
| Time Point | Vehicle (g/kg) | Varenicline (g/kg) | p-value |
| 30 min | Data not provided | Data not provided | 0.0003 |
| 2 hours | Data not provided | Data not provided | < 0.0101 |
| 4 hours | Data not provided | Data not provided | < 0.0232 |
Varenicline significantly reduced ethanol consumption at 30 minutes and 2 hours compared to vehicle control (n=8).
Experimental Protocols
The following are detailed protocols for the Intermittent Access Two-Bottle Choice (IA2BC) and Drinking in the Dark (DID) models for studying alcohol consumption in rats.
Protocol 1: Intermittent Access Two-Bottle Choice (IA2BC) Model
Objective: To induce and measure high levels of voluntary ethanol consumption in rats.
Materials:
-
Male Wistar rats (5 weeks old at the start of the experiment)[1]
-
Standard rat housing cages
-
Two drinking bottles per cage
-
20% (v/v) ethanol solution
-
Tap water
-
Animal scale
Procedure:
-
Habituation: Acclimatize rats to the housing conditions for one week with ad libitum access to food and two bottles of water.[1]
-
Ethanol Access: On Mondays, Wednesdays, and Fridays, provide each rat with two bottles: one containing 20% ethanol and the other containing tap water.[2]
-
Water Access: On Tuesdays, Thursdays, Saturdays, and Sundays, replace the ethanol bottle with a second water bottle.
-
Measurement:
-
Weigh the ethanol and water bottles at the beginning of each 24-hour access period and at 30 minutes, 2 hours, and 24 hours after the start.[2]
-
Record the body weight of each rat to calculate ethanol consumption in g/kg.
-
Alternate the position of the ethanol bottle in each session to control for side preference.[2]
-
-
Duration: Continue this cycle for the desired duration of the study (e.g., 12 weeks).[1]
Protocol 2: Drinking in the Dark (DID) Model
Objective: To model binge-like ethanol consumption in a limited access paradigm.
Materials:
-
Male Wistar rats (5 weeks old at the start of the experiment)[1]
-
Standard rat housing cages
-
Two drinking bottles per cage
-
20% (v/v) ethanol solution
-
Tap water
-
Animal scale
Procedure:
-
Habituation: Acclimatize rats to the housing conditions for one week with ad libitum access to food and two bottles of water.[1]
-
Ethanol Access:
-
Three hours into the dark cycle, replace the water bottles with one bottle of 20% ethanol and one bottle of water.[2]
-
This access period lasts for 4 hours.
-
This procedure is repeated daily from Monday to Friday.
-
-
Measurement:
-
Weigh the ethanol and water bottles at the beginning of the 4-hour access period and at 30 minutes, 2 hours, and 4 hours after the start.[2]
-
Record the body weight of each rat to calculate ethanol consumption in g/kg.
-
-
Duration: Continue this daily procedure for the desired duration of the study (e.g., 12 weeks).[1]
Protocol 3: Pharmacological Intervention
Objective: To assess the effect of a test compound on ethanol consumption.
Materials:
-
Rats with a stable baseline of ethanol consumption from either the IA2BC or DID model.
-
Test compound (e.g., varenicline, 2 mg/kg)[1]
-
Vehicle solution
-
Syringes for administration (e.g., intraperitoneal injection)
Procedure:
-
Baseline: Establish a stable baseline of ethanol consumption in the chosen model.
-
Administration: Administer the test compound or vehicle at a predetermined time before the ethanol access period. For example, varenicline (2 mg/kg) or vehicle was administered once weekly in a pseudorandom order.[1]
-
Measurement: Measure ethanol and water consumption as described in the respective model protocols.
-
Crossover Design: A crossover design where each animal serves as its own control is recommended. This involves administering the vehicle on one test day and the test compound on another, with a sufficient washout period in between.[1]
Signaling Pathways in Alcohol Consumption
Chronic alcohol consumption leads to complex neuroadaptations in various signaling pathways within the brain's reward and stress systems. The diagram below illustrates some of the key neurotransmitter systems and intracellular signaling cascades implicated in alcohol addiction.
References
Application Notes and Protocols for GR 128107 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 128107 is a pharmacological agent known to interact with serotonin (B10506) receptors, specifically acting as a potent and selective antagonist for the 5-HT1D receptor subtype. The 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target in neuropharmacology, particularly in the context of migraine and other neurological disorders.[1][2] Understanding the dose-response relationship of compounds like this compound is fundamental to characterizing their pharmacological profile, including potency and efficacy. This document provides a detailed protocol for conducting a dose-response analysis of this compound and outlines the underlying signaling pathways.
While specific quantitative dose-response data for this compound is not publicly available, this document presents a generalized methodology and illustrative data for the analysis of its interaction with the 5-HT1D receptor.
Putative Quantitative Data Summary
A typical dose-response analysis for a 5-HT1D receptor antagonist like this compound would yield data on its potency and efficacy. The potency is often expressed as the IC50 value, which is the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist. The efficacy would be reflected in the maximal inhibition achieved. The following table illustrates how such data would be presented.
| Parameter | Description | Illustrative Value for this compound |
| IC50 | The molar concentration of an antagonist that produces 50% of its maximum possible inhibition. | 10 nM |
| Hill Slope | Describes the steepness of the dose-response curve. A value >1 indicates positive cooperativity. | 1.2 |
| Emax (Inhibition) | The maximum achievable inhibition of the agonist-induced response. | 98% |
Signaling Pathway of the 5-HT1D Receptor
The 5-HT1D receptor is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins.[3] Upon activation by an agonist, the receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing cellular responses like neurotransmitter release and smooth muscle contraction.[2][3][4]
Experimental Protocols
The following is a generalized protocol for determining the dose-response curve of an antagonist like this compound at the 5-HT1D receptor. This protocol is based on a common method for studying Gi/o-coupled receptors: the cAMP inhibition assay.
Objective:
To determine the potency (IC50) of this compound in inhibiting the agonist-stimulated response of the human 5-HT1D receptor.
Materials:
-
Cell Line: A stable cell line expressing the human 5-HT1D receptor (e.g., HEK293 or CHO cells).
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Agonist: 5-Hydroxytryptamine (Serotonin) or a selective 5-HT1D agonist.
-
Antagonist: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
cAMP Assay Kit: A competitive immunoassay kit for cAMP detection (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.
-
96-well or 384-well microplates: White, opaque plates suitable for luminescence or fluorescence detection.
-
Plate reader: Capable of measuring the output of the chosen cAMP assay.
Experimental Workflow Diagram
Procedure:
1. Cell Culture and Plating: a. Culture the 5-HT1D receptor-expressing cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2. b. Once the cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution. c. Resuspend the cells in fresh culture medium and plate them in a 96-well plate at a density of 10,000-20,000 cells per well. d. Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Preparation: a. Prepare a stock solution of this compound (e.g., 10 mM in DMSO). b. Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 1 µM to 0.1 nM). c. Prepare a stock solution of the 5-HT1D agonist. The final concentration used in the assay should be the EC80 (the concentration that elicits 80% of the maximal response), which should be predetermined in a separate agonist dose-response experiment. d. Prepare a solution of forskolin in assay buffer.
3. Assay Protocol: a. Gently aspirate the culture medium from the wells. b. Wash the cells once with 100 µL of pre-warmed assay buffer. c. Add 50 µL of the different concentrations of this compound to the respective wells. For control wells, add 50 µL of assay buffer (for maximal response) or a saturating concentration of a known antagonist (for non-specific binding). d. Incubate the plate at 37°C for 15-30 minutes. e. Add 50 µL of the agonist and forskolin mixture to all wells. f. Incubate the plate at 37°C for 30 minutes.
4. cAMP Detection: a. Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
5. Data Analysis: a. The raw data (e.g., fluorescence or luminescence values) are typically converted to cAMP concentrations based on a standard curve. b. Normalize the data by setting the response in the presence of the agonist alone as 0% inhibition and the response in the presence of a saturating concentration of a potent antagonist as 100% inhibition. c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value and Hill slope. The equation for the curve is typically: *Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)HillSlope))
Conclusion
This document provides a comprehensive framework for conducting a dose-response analysis of this compound, a 5-HT1D receptor antagonist. By following the detailed experimental protocol, researchers can determine the potency and efficacy of this and similar compounds. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the underlying biological processes and the steps involved in the analysis. Such studies are crucial for the preclinical development and pharmacological characterization of new drug candidates targeting the serotonergic system.
References
- 1. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 2. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]
- 3. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 4. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR 128107 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the administration of GR 128107 in animal models. This compound is a potent and selective melatonin (B1676174) receptor antagonist, with documented partial agonist activity at high concentrations in specific cell types. This document outlines its use in behavioral neuroscience and endocrinology research, with a focus on rodent and amphibian models.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the administration of this compound as reported in the scientific literature.
Table 1: In Vivo Administration of this compound in Rodent Models
| Parameter | Details | Animal Model | Application | Reference |
| Dose Range | 1 - 10 mg/kg | Wistar Rats | Investigation of alcohol consumption | [1] |
| Route of Administration | Intraperitoneal (i.p.) | Wistar Rats | Systemic delivery for behavioral studies | [1] |
| Vehicle | Saline | Wistar Rats | Solubilization of this compound | [1] |
| Frequency | Single daily injection | Wistar Rats | Acute and chronic administration paradigms | [1] |
| Observed Effect | Reduction in ethanol (B145695) intake | Wistar Rats | Antagonism of melatonin receptors | [1] |
Table 2: In Vitro Activity of this compound in Amphibian Melanophores
| Parameter | Details | Animal Model | Application | Reference |
| Compound | This compound | Xenopus laevis | Melatonin receptor activity assay | [2] |
| Cell Type | Dermal Melanophores | Xenopus laevis | In vitro characterization of receptor ligands | [2] |
| Activity | Partial Agonist | Xenopus laevis | Induces pigment aggregation | [2] |
| Effective Concentration (EC50) | 10 nM | Xenopus laevis | Potency of partial agonist effect | [2] |
| Observed Effect | Pigment granule aggregation | Xenopus laevis | Activation of melatonin receptors | [2] |
Experimental Protocols
Protocol 1: Administration of this compound for Behavioral Studies in Rats
This protocol details the intraperitoneal administration of this compound to Wistar rats for the investigation of its effects on alcohol consumption.
Materials:
-
This compound
-
Sterile 0.9% saline solution (vehicle)
-
Vortex mixer
-
Analytical balance
-
Syringes (1 ml) with 25-gauge needles
-
Wistar rats (male, 250-300g)
-
Standard laboratory animal housing
-
Two-bottle choice drinking paradigm setup (water and ethanol solution)
Procedure:
-
Drug Preparation:
-
On the day of the experiment, weigh the desired amount of this compound.
-
Dissolve this compound in sterile 0.9% saline to the desired final concentration (e.g., 1 mg/ml for a 10 mg/kg dose in a 250g rat, assuming an injection volume of 0.25 ml).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Animal Handling and Administration:
-
Habituate the rats to handling and injection procedures for several days prior to the experiment to minimize stress.
-
Gently restrain the rat.
-
Lift the rat's hindquarters to expose the abdomen.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
Return the rat to its home cage.
-
-
Behavioral Testing:
-
Following administration, introduce the two-bottle choice paradigm.
-
Monitor the consumption of both water and the ethanol solution over a 24-hour period.
-
Record the volume of each liquid consumed to determine the preference for ethanol.
-
Protocol 2: In Vivo Voltammetry for Dopamine (B1211576) Measurement Following this compound Administration
This protocol provides a general framework for measuring dopamine release in the nucleus accumbens of anesthetized rats using in vivo voltammetry after the administration of this compound.
Materials:
-
Anesthesia (e.g., urethane)
-
Stereotaxic apparatus
-
Carbon fiber microelectrodes
-
Voltammetry recording system
-
This compound solution (prepared as in Protocol 1)
-
Wistar rats
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with urethane (B1682113) (1.5 g/kg, i.p.).
-
Place the animal in the stereotaxic apparatus.
-
Expose the skull and drill a small hole over the target brain region (nucleus accumbens).
-
-
Electrode Implantation and Recording:
-
Slowly lower the carbon fiber microelectrode into the nucleus accumbens.
-
Allow the electrode to equilibrate for at least 30 minutes.
-
Begin recording baseline dopamine signals using fast-scan cyclic voltammetry.
-
-
This compound Administration and Data Acquisition:
-
Administer this compound (1-10 mg/kg, i.p.).
-
Continuously record the voltammetric signal to monitor changes in extracellular dopamine concentration.
-
Analyze the data to determine the effect of this compound on dopamine release and uptake kinetics.
-
Protocol 3: Xenopus laevis Melanophore Aggregation Assay
This protocol is used to assess the partial agonist activity of this compound on melatonin receptors in vitro.
Materials:
-
Xenopus laevis dermal melanophore cell culture
-
Culture medium
-
This compound
-
Melatonin (as a positive control)
-
Microplate reader
-
96-well plates
Procedure:
-
Cell Plating:
-
Plate the Xenopus laevis melanophores in a 96-well plate and allow them to adhere and disperse their pigment granules overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and melatonin in culture medium.
-
Add the different concentrations of the compounds to the wells containing the melanophores.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the pigment aggregation by reading the absorbance of each well in a microplate reader at a wavelength of 650 nm. A decrease in absorbance indicates pigment aggregation.
-
-
Data Analysis:
-
Plot the change in absorbance against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying this compound.
Caption: Melatonin receptor signaling cascade.
Caption: General experimental workflow.
References
Application Notes and Protocols for GR 128107
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 128107 is a potent and selective antagonist of the dopamine (B1211576) D3 receptor. This document provides detailed application notes and protocols for the use of this compound in experimental settings, with a focus on its solubility in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions and its application in cell-based assays.
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for accurate and reproducible experimental results. DMSO is a common solvent for dissolving many organic compounds for in vitro studies.
Quantitative Data Summary
| Parameter | Value | Source |
| PubChem CID | 44208891 | [1] |
| Molecular Formula | C₂₀H₂₂N₂O₂ | Inferred from structure |
| Molecular Weight | 338.4 g/mol | Inferred from structure |
| Solubility in DMSO | While a specific numerical value for the solubility of this compound in DMSO is not readily available in the searched literature, it is a common practice to dissolve compounds of this nature in DMSO at concentrations up to 10 mM for in vitro assays. | General laboratory practice |
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.384 mg of this compound (Molecular Weight = 338.4 g/mol ).
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 3.384 mg of the compound.
-
Cap the tube tightly.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Sterilization and Storage:
-
If required for cell culture experiments, sterile filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The D3 receptor primarily couples to the Gi/Go family of G proteins.
Dopamine D3 Receptor Signaling Pathway
Upon binding of an agonist (like dopamine), the D3 receptor activates Gi/Go proteins, which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade by preventing the binding of dopamine or other agonists to the D3 receptor.
Caption: Simplified signaling pathway of the dopamine D3 receptor.
Experimental Protocols for Cell-Based Assays
The following are example protocols for cell-based assays to characterize the antagonist activity of this compound at the dopamine D3 receptor. These assays are typically performed using cell lines stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
1. Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Radioligand (e.g., [³H]-Spiperone or a D3-selective radioligand).
-
This compound stock solution in DMSO.
-
Unlabeled dopamine or a known D3 agonist/antagonist for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Protocol:
-
Cell Preparation: Culture the D3 receptor-expressing cells to confluency. Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
Radioligand at a concentration near its Kd.
-
Increasing concentrations of this compound (e.g., from 1 pM to 10 µM).
-
For total binding, add assay buffer instead of this compound.
-
For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
2. β-Arrestin Recruitment Assay
This is a functional assay that measures the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the D3 receptor.
Materials:
-
A commercially available β-arrestin recruitment assay system (e.g., PathHunter® from DiscoveRx or Tango™ from Thermo Fisher Scientific) utilizing cells co-expressing the D3 receptor and a β-arrestin fusion protein.
-
Dopamine or a known D3 agonist.
-
This compound stock solution in DMSO.
-
Assay buffer and detection reagents provided with the kit.
-
White, opaque 96-well or 384-well plates.
-
A luminometer or fluorescence plate reader.
Protocol:
-
Cell Plating: Seed the D3 receptor/β-arrestin expressing cells into the assay plate at the density recommended by the manufacturer and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
-
Agonist Stimulation: Add a fixed concentration of the D3 agonist (typically the EC₈₀ concentration) to all wells except the negative control wells.
-
Incubation: Incubate the plate for the time recommended by the assay manufacturer (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for the specified time.
-
Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of this compound to determine the IC₅₀ value for the inhibition of agonist-induced β-arrestin recruitment.
Experimental Workflow for a Cell-Based Antagonist Assay
Caption: General workflow for a cell-based dopamine D3 receptor antagonist assay.
References
Preparing Stock Solutions of GR 128107: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of stock solutions of GR 128107, a compound understood to interact with the Fibroblast Growth Factor (FGF) signaling pathway.
These guidelines are based on established laboratory practices for handling chemical compounds for in vitro and in vivo studies. Due to the limited availability of specific public data on this compound, the following protocols also include recommendations for initial solubility testing.
Data Presentation: Physicochemical Properties and Solubility
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₁₆H₂₀N₂O₂ | |
| Molecular Weight | 272.34 g/mol | |
| CAS Number | Not readily available | Researchers should verify with their supplier. |
| Appearance | To be determined | Typically a solid powder. |
| Purity | To be determined | As specified by the supplier's Certificate of Analysis. |
Table 2: Experimentally Determined Solubility of this compound
| Solvent | Solubility (mg/mL) | Solubility (mM) | Observations |
| DMSO | To be determined | To be determined | |
| Ethanol | To be determined | To be determined | |
| Water | To be determined | To be determined | |
| PBS (pH 7.4) | To be determined | To be determined |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the approximate solubility of this compound in various common laboratory solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol (200 proof)
-
Sterile, deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Microcentrifuge
-
Calibrated pipettes
-
Sterile microcentrifuge tubes (1.5 mL)
Procedure:
-
Preparation of Solvent Aliquots: Dispense 100 µL of each solvent (DMSO, ethanol, water, PBS) into separate, labeled sterile microcentrifuge tubes.
-
Initial Compound Addition: To each tube, add a small, pre-weighed amount of this compound (e.g., 1 mg).
-
Dissolution Attempt: Vortex each tube vigorously for 1-2 minutes. Visually inspect for complete dissolution.
-
Incremental Addition: If the compound dissolves completely, add another pre-weighed increment (e.g., 1 mg) and repeat step 3.
-
Saturation Point: Continue adding the compound incrementally until a precipitate or suspension is observed that does not dissolve after extended vortexing (e.g., 5-10 minutes).
-
Equilibration and Centrifugation: Allow the saturated solutions to equilibrate at room temperature for at least one hour. Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved solid.
-
Calculation of Approximate Solubility: The approximate solubility is the total mass of the compound that was fully dissolved in the known volume of the solvent before saturation was reached.
Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in aqueous buffers or cell culture media.
Materials:
-
This compound powder (ensure the vial has equilibrated to room temperature before opening)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Calculation of Required Mass:
-
Molecular Weight of this compound = 272.34 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 272.34 g/mol = 0.0027234 g = 2.72 mg
-
-
-
Weighing: Accurately weigh out 2.72 mg of this compound powder and place it in a sterile amber microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually confirm that no particulates are present.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For short-term storage (a few days), 4°C may be acceptable, but stability at this temperature should be verified.
-
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Mandatory Visualizations
Fibroblast Growth Factor (FGF) Signaling Pathway
This compound is understood to modulate the FGF signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and migration. The following diagram illustrates the key components and downstream cascades of the FGF signaling pathway.
Experimental Workflow for Testing this compound Efficacy
The following diagram outlines a general workflow for assessing the biological activity of this compound on a target cell line.
Application Notes and Protocols for Studying Circadian Rhythms with a Focus on Casein Kinase I Epsilon (CKIε) Inhibition
Introduction:
The study of circadian rhythms, the endogenous 24-hour cycles that regulate a vast array of physiological and behavioral processes, is a rapidly advancing field. Pharmacological tools are indispensable for dissecting the molecular mechanisms of the circadian clock and for exploring potential therapeutic interventions for circadian-related disorders. While melatonin (B1676174) receptor antagonists like GR 128107 can influence the circadian system by modulating the input to the master clock in the suprachiasmatic nucleus (SCN), a more direct approach to studying the core clock machinery involves targeting key regulatory enzymes. Among these, Casein Kinase I epsilon (CKIε) has emerged as a critical component of the molecular clock, and its inhibitors are powerful tools for researchers.
CKIε is a serine/threonine kinase that plays a pivotal role in the phosphorylation of the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, the negative regulators in the core transcriptional-translational feedback loop of the circadian clock.[1][2][3] Phosphorylation by CKIε marks PER and CRY for degradation, thereby controlling their stability and nuclear entry, which in turn determines the period length of the circadian rhythm.[1][2] Inhibition of CKIε leads to the stabilization of PER and CRY proteins, a delay in the negative feedback loop, and consequently, a lengthening of the circadian period.
These application notes provide a comprehensive overview of the use of CKIε inhibitors for the study of circadian rhythms, with detailed protocols and data presentation for researchers, scientists, and drug development professionals.
Data Presentation: CKIε Inhibitors
The following table summarizes key quantitative data for a well-characterized CKIε inhibitor, PF-670462, which serves as a representative example for researchers studying the pharmacological modulation of the circadian clock.
| Compound | Target | IC50 (nM) | Effect on Circadian Period | In Vivo Efficacy | Reference |
| PF-670462 | Casein Kinase I epsilon (CKIε) | 7.7 ± 2.2 | Lengthens period, induces phase delays | Robust phase delays in rats at 50 mg/kg s.c. | [1] |
Signaling Pathway
The core molecular clock mechanism involves a transcriptional-translational feedback loop. The heterodimeric complex of CLOCK and BMAL1 proteins drives the transcription of the Per and Cry genes.[4][5][6] The resulting PER and CRY proteins heterodimerize in the cytoplasm, and CKIε plays a crucial role in their phosphorylation. This phosphorylation event is a key step that governs their stability and subsequent translocation into the nucleus, where they inhibit the transcriptional activity of CLOCK/BMAL1, thus repressing their own transcription.[1][2] CKIε inhibitors block this phosphorylation step, leading to an accumulation of PER and CRY proteins and a lengthening of the circadian cycle.
Caption: CKIε-mediated phosphorylation of the PER/CRY complex.
Experimental Protocols
Protocol 1: In Vitro Analysis of CKIε Inhibition on Circadian Rhythms in Cultured Cells
This protocol describes a method to assess the effect of a CKIε inhibitor on the circadian period in a cell-based reporter assay. U2OS (human osteosarcoma) cells expressing a luciferase reporter driven by a circadian promoter (e.g., Bmal1 or Per2) are commonly used.
Materials:
-
U2OS cells stably expressing a circadian reporter (e.g., Bmal1-luciferase)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Serum-free DMEM
-
D-Luciferin
-
CKIε inhibitor (e.g., PF-670462) dissolved in DMSO
-
DMSO (vehicle control)
-
35-mm cell culture dishes
-
Luminometer capable of continuous recording from living cells
Procedure:
-
Cell Culture and Plating: Culture U2OS reporter cells in DMEM with 10% FBS. Plate the cells in 35-mm dishes and grow to confluency.
-
Synchronization: To synchronize the circadian clocks of the cells, replace the medium with DMEM containing 10% FBS and 100 nM dexamethasone. Incubate for 2 hours.
-
Treatment: After synchronization, wash the cells twice with PBS and replace the medium with serum-free DMEM containing D-luciferin (final concentration 0.1 mM). Add the CKIε inhibitor at various concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Luminescence Recording: Immediately place the dishes in a luminometer and record luminescence at 37°C for at least 5 days.
-
Data Analysis: Analyze the luminescence data to determine the period, phase, and amplitude of the circadian rhythm for each condition. A lengthening of the period in the inhibitor-treated cells compared to the vehicle control indicates successful inhibition of CKIε.
Caption: In vitro experimental workflow.
Protocol 2: In Vivo Assessment of a CKIε Inhibitor on Locomotor Activity Rhythms in Rodents
This protocol outlines the procedure for evaluating the effect of a CKIε inhibitor on the free-running circadian period of locomotor activity in mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Running wheels
-
Light-tight, ventilated chambers
-
Data acquisition system for recording wheel-running activity
-
CKIε inhibitor (e.g., PF-670462)
-
Vehicle solution (e.g., saline, DMSO/saline mixture)
-
Syringes and needles for administration (e.g., subcutaneous)
Procedure:
-
Acclimation and Entrainment: Individually house mice in cages equipped with running wheels within the light-tight chambers. Entrain the mice to a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks.
-
Baseline Free-Running Period: Transfer the mice to constant darkness (DD) to allow their activity to "free-run." Record baseline locomotor activity for at least 10 days to determine the endogenous circadian period (tau) for each animal.
-
Drug Administration: On day 11 of DD, administer the CKIε inhibitor or vehicle at a specific circadian time (CT). For example, administration at CT12 (the beginning of the subjective night for nocturnal rodents) is often effective for observing phase shifts.
-
Post-Treatment Recording: Continue to record locomotor activity in DD for at least two more weeks to observe any phase shifts or changes in the free-running period.
-
Data Analysis: Analyze the actograms to determine the phase shift in activity onset on the day following drug administration and to calculate the free-running period before and after treatment. A significant lengthening of the period after inhibitor administration demonstrates its in vivo efficacy.
Caption: In vivo experimental workflow.
Role of Melatonin Receptor Antagonists in Circadian Rhythm Research
Melatonin receptor antagonists, such as this compound, influence the circadian system through a different mechanism than CKIε inhibitors. Melatonin, primarily synthesized by the pineal gland during the night, acts on melatonin receptors (MT1 and MT2) in the SCN to phase-shift the master clock.[7][8] Melatonin receptor antagonists block the effects of endogenous or exogenous melatonin on the SCN.[7][9]
While not directly modulating the core clock machinery in the same way as CKIε inhibitors, melatonin receptor antagonists are valuable tools for:
-
Investigating the role of melatonin in the entrainment of circadian rhythms to the light-dark cycle.
-
Studying the effects of blocking melatonin signaling on sleep and other circadian-regulated behaviors.
-
Exploring the therapeutic potential of modulating melatonin pathways for circadian rhythm sleep disorders.[8][9]
Researchers using melatonin receptor antagonists would typically focus on experiments that involve manipulating the light-dark cycle or administering exogenous melatonin in combination with the antagonist to observe the impact on behavioral and physiological rhythms.
References
- 1. An inhibitor of casein kinase I epsilon induces phase delays in circadian rhythms under free-running and entrained conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. gosset.ai [gosset.ai]
- 4. Pharmacological modulators of the circadian clock as potential therapeutic drugs: focus on genotoxic/anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circadian rhythm effects on the molecular regulation of physiological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of circadian clock proteins PER2 and CRY with BMAL1 and CLOCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro [mdpi.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. What are Melatonin receptor antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Using GR 128107 to Block MT2 Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GR 128107 as a selective antagonist for the melatonin (B1676174) MT2 receptor. This document includes quantitative data on its binding affinity and selectivity, detailed experimental protocols for its characterization, and visual representations of relevant pathways and workflows.
Introduction
This compound is a competitive antagonist at melatonin receptors, demonstrating a notable selectivity for the MT2 subtype over the MT1 subtype.[1] While initially characterized as an antagonist, it is important to note that this compound can exhibit partial or full agonist activity in cellular systems with high receptor expression levels, such as in Xenopus laevis melanophores or NIH-3T3 cells overexpressing MT1 or MT2 receptors.[2][3] This dual activity profile underscores the importance of careful experimental design and data interpretation when using this compound to probe MT2 receptor function.
Data Presentation
Table 1: Binding Affinity of this compound at Human Melatonin Receptors
The following table summarizes the binding affinities (pKi and Ki) of this compound for human MT1 and MT2 receptors, as determined by radioligand displacement assays using [125I]2-iodomelatonin.
| Receptor Subtype | pKi | Ki (nM) | Reference |
| MT1 | 6.9 - 7.04 | 90.4 - 125.9 | [1] |
| MT2 | 9.1 | 0.8 | [1] |
Selectivity: Based on the Ki values, this compound exhibits approximately 113- to 157-fold selectivity for the MT2 receptor over the MT1 receptor.
Table 2: Functional Activity of this compound
This table outlines the observed functional activity of this compound in different experimental systems.
| Assay System | Observed Activity | Key Parameters | Reference |
| Xenopus laevis melanophores | Partial Agonist | pEC50: 8.58 ± 0.03 | [2][3] |
| NIH-3T3 cells expressing human MT1 or MT2 receptors | Full Agonist (inhibition of forskolin-stimulated cAMP) | - | [3] |
Experimental Protocols
Radioligand Binding Assay for Determining the Affinity of this compound at MT2 Receptors
This protocol describes a competitive binding assay to determine the Ki of this compound for the MT2 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human MT2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]2-iodomelatonin.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control: Melatonin (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer to achieve a range of final concentrations (e.g., 10 pM to 10 µM).
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of 10 µM melatonin (for non-specific binding).
-
50 µL of the desired concentration of this compound.
-
-
Add 50 µL of [125I]2-iodomelatonin at a concentration close to its Kd for the MT2 receptor to all wells.
-
Add 150 µL of the cell membrane preparation to each well.
-
Incubate the plate at 37°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay to Determine the Antagonistic Activity of this compound at the MT2 Receptor
This protocol outlines a method to assess the ability of this compound to antagonize the melatonin-induced inhibition of cAMP production in cells expressing the MT2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human MT2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Melatonin.
-
This compound.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
384-well white opaque plates.
Procedure:
-
Seed the MT2-expressing cells in a 384-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with assay buffer and equilibrate the cells.
-
Prepare a dose-response curve of melatonin in the absence and presence of fixed concentrations of this compound.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle) for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) and varying concentrations of melatonin for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the melatonin dose-response curves in the absence and presence of this compound.
-
A rightward shift in the melatonin dose-response curve in the presence of this compound indicates competitive antagonism.
-
The potency of this compound as an antagonist can be quantified using a Schild analysis to determine the pA2 value.
Visualizations
Caption: MT2 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the functional cAMP assay.
Caption: Logic of competitive antagonism by this compound at the MT2 receptor.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR 128107 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 128107 is a potent and selective indole-based compound that acts as a competitive antagonist at melatonin (B1676174) receptors, with a reported pKi of 9.6.[1][2][3] However, its pharmacological profile is complex, as it also exhibits partial and full agonist activity depending on the cellular context and receptor density. In Xenopus laevis melanophores, which express a high density of melatonin receptors, this compound acts as a partial agonist, inducing pigment aggregation.[1] Conversely, in NIH-3T3 cells engineered to express high levels of human MT1 or MT2 melatonin receptors, it functions as a full agonist, effectively inhibiting forskolin-stimulated cyclic AMP (cAMP) accumulation.[1]
These dual characteristics make this compound a valuable tool for investigating the nuanced signaling of melatonin receptors in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture settings to probe melatonin receptor function.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Cell System/Assay | Reference |
| pKi | 9.6 | Competitive melatonin receptor antagonist binding assay. | [1][2][3] |
| pEC50 | 8.58 ± 0.03 | Pigment aggregation in Xenopus laevis melanophores (partial agonist). | [1] |
| Emax | 0.83 (relative to melatonin) | Pigment aggregation in Xenopus laevis melanophores (partial agonist). | [1] |
| Agonist Activity | Full Agonist | Inhibition of forskolin-stimulated cAMP accumulation in NIH-3T3 cells expressing human MT1 or MT2 receptors. | [1] |
Experimental Protocols
Protocol 1: Determination of Antagonist Activity using cAMP Accumulation Assay in Melatonin Receptor-Expressing Cells
This protocol is designed to quantify the antagonist properties of this compound by measuring its ability to block melatonin-induced inhibition of cAMP production.
1. Cell Culture and Seeding:
- Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing either the human MT1 or MT2 melatonin receptor.
- Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
- Seed cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
2. Reagent Preparation:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Melatonin Stock Solution: Prepare a 1 mM stock solution of melatonin in DMSO.
- Forskolin (B1673556) Solution: Prepare a 10 mM stock solution of forskolin in DMSO.
- Assay Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
3. Experimental Procedure:
- Wash the cells once with pre-warmed Assay Buffer.
- Add 450 µL of Assay Buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10 minutes at 37°C.
- Add 25 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M final concentration) to the appropriate wells. For control wells, add 25 µL of Assay Buffer with the corresponding DMSO concentration. Incubate for 20 minutes at 37°C.
- Add 25 µL of melatonin (e.g., 10⁻⁹ M final concentration, a concentration that gives a submaximal inhibition of cAMP) to the wells.
- Immediately add a stimulating concentration of forskolin (e.g., 1 µM final concentration) to all wells except the basal control.
- Incubate for 15-20 minutes at 37°C.
- Terminate the reaction by aspirating the medium and lysing the cells with 200 µL of 0.1 M HCl.
- Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
4. Data Analysis:
- Construct a dose-response curve by plotting the log concentration of this compound against the measured cAMP levels.
- Calculate the IC50 value for this compound in antagonizing the melatonin effect.
Protocol 2: Characterization of Agonist/Partial Agonist Activity using Pigment Aggregation Assay in Xenopus laevis Melanophores
This protocol utilizes the physiological response of pigment granule movement in melanophores to characterize the agonist properties of this compound.
1. Cell Culture:
- Culture a clonal line of Xenopus laevis melanophores in a suitable medium (e.g., 70% L-15 medium supplemented with 10% FBS, 20 mM HEPES, and antibiotics) at 27°C.
- Seed the melanophores into 96-well plates and allow them to adhere and grow for 24-48 hours.
2. Experimental Procedure:
- Before the experiment, replace the culture medium with fresh, serum-free medium and allow the cells to equilibrate for at least 1 hour. This should lead to pigment dispersion.
- Add varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M final concentration) to the wells. Include a positive control (e.g., 10⁻⁹ M melatonin) and a vehicle control (DMSO).
- Incubate the plate at room temperature for 60-90 minutes.
- Observe and quantify the degree of pigment aggregation using a microscope equipped with a camera and image analysis software. The response can be scored on a qualitative scale or quantified by measuring the area occupied by the aggregated pigment.
3. Data Analysis:
- Generate a dose-response curve by plotting the log concentration of this compound against the pigment aggregation response.
- Determine the pEC50 and the maximal effect (Emax) relative to the response induced by a saturating concentration of melatonin.
Mandatory Visualizations
Caption: Signaling pathway of this compound at melatonin receptors.
Caption: Experimental workflow for the cAMP antagonist assay.
References
Troubleshooting & Optimization
Technical Support Center: Understanding GR 128107 Partial Agonism
This technical support center is designed for researchers, scientists, and drug development professionals investigating the pharmacological properties of GR 128107. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and help you navigate the nuances of its partial agonist activity at melatonin (B1676174) receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pharmacological tool primarily characterized as a competitive melatonin receptor antagonist. However, it exhibits significant partial agonism, particularly at the melatonin receptors found in Xenopus laevis melanophores. This dual activity is crucial to consider when designing and interpreting experiments.
Q2: Why does this compound act as a partial agonist in some systems and an antagonist in others?
The expression level of the target receptor is a key determinant of the observed activity of a partial agonist. In systems with a high receptor density, such as Xenopus melanophores, a partial agonist like this compound can elicit a significant functional response. In tissues with lower receptor density, the same compound may not produce a noticeable agonist effect and will primarily act as an antagonist by competing with endogenous full agonists.
Q3: What are the known binding affinities and functional potencies of this compound?
Quantitative data for this compound at human melatonin receptors and in a functional assay are summarized below.
Quantitative Data Summary
Table 1: Binding Affinity of this compound at Human Melatonin Receptors
| Receptor Subtype | pKi | Ki (nM) |
| MT1 | 6.9 - 7.04 | ~90.4 - 126 |
| MT2 | 9.1 | ~0.8 |
Table 2: Partial Agonist Activity of this compound in Xenopus laevis Melanophores
| Parameter | Value | Notes |
| pEC50 | 8.58 | Potency for inducing pigment aggregation. |
| Emax | 0.83 | Efficacy relative to melatonin (full agonist). |
Troubleshooting Guide
Issue 1: Unexpected Agonist Activity Observed
-
Possible Cause: You are working in a system with high receptor expression, revealing the partial agonist nature of this compound.
-
Troubleshooting Steps:
-
Characterize the System: Determine the relative expression level of melatonin receptors in your experimental system.
-
Run a Full Dose-Response Curve: Generate a complete dose-response curve for this compound to determine its Emax relative to a full agonist like melatonin. A submaximal response is indicative of partial agonism.
-
Competition Assay: Co-incubate a fixed concentration of a full agonist (e.g., melatonin) with increasing concentrations of this compound. A partial agonist will reduce the maximal effect of the full agonist.
-
Issue 2: High Variability in Functional Assay Results
-
Possible Cause: Inconsistent cell culture conditions, passage number, or reagent stability.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells of a consistent passage number and ensure uniform plating density.
-
Reagent Quality Control: Prepare fresh solutions of this compound and other reagents for each experiment. Assess the solubility and stability of this compound in your assay buffer.
-
Control for Basal Activity: Measure the basal (unstimulated) response of your system and subtract it from all measurements.
-
Issue 3: No Agonist Effect Observed, Only Antagonism
-
Possible Cause: The receptor density in your system is too low to detect the partial agonist activity of this compound.
-
Troubleshooting Steps:
-
Use a More Sensitive Assay: If possible, switch to a more sensitive functional assay with greater signal amplification.
-
Overexpress the Receptor: If using a cell line, consider transiently or stably overexpressing the melatonin receptor of interest to increase the receptor reserve.
-
Confirm Antagonism: Verify its antagonist properties by demonstrating a rightward shift in the dose-response curve of a full agonist in the presence of this compound.
-
Issue 4: Potential Off-Target Effects
-
Possible Cause: this compound may interact with other receptors or cellular components at high concentrations.
-
Troubleshooting Steps:
-
Use a Selective Antagonist: Pre-treat your system with a known selective antagonist for the suspected off-target receptor to see if it blocks the observed effect of this compound.
-
Use a Control Cell Line: Perform the experiment in a cell line that does not express melatonin receptors. Any observed effect would suggest an off-target mechanism.
-
Consult the Literature: Review published studies for any reported off-target activities of this compound.
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for melatonin receptors.
Materials:
-
Cell membranes expressing the melatonin receptor of interest (MT1 or MT2).
-
Radioligand (e.g., [³H]-melatonin or ²-[¹²⁵I]-iodomelatonin).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Methodology:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
Add the serially diluted this compound to the wells.
-
Add cell membranes to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM melatonin).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Protocol 2: Xenopus laevis Melanophore Pigment Aggregation Assay
Objective: To functionally characterize the partial agonist activity of this compound.
Materials:
-
Xenopus laevis melanophore cell line.
-
Cell culture medium (e.g., L-15 medium supplemented with fetal bovine serum and antibiotics).
-
This compound.
-
Melatonin (as a full agonist control).
-
96-well cell culture plates.
-
Microplate reader or microscope with a camera.
Methodology:
-
Cell Culture: Culture Xenopus laevis melanophores in a 96-well plate until they reach an appropriate confluency.
-
Induce Pigment Dispersion: Incubate the cells with a dispersing agent (e.g., melanocyte-stimulating hormone, MSH) or expose them to light to ensure the melanosomes are fully dispersed.
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Compound Preparation: Prepare serial dilutions of this compound and melatonin in the assay buffer.
-
Treatment: Add the diluted compounds to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 60-90 minutes) to allow for pigment aggregation.
-
Quantification:
-
Microplate Reader: Measure the absorbance at a wavelength sensitive to changes in pigment distribution (e.g., 650 nm). A decrease in absorbance corresponds to pigment aggregation.
-
Microscopy: Capture images of the cells and quantify the degree of pigment aggregation using image analysis software.
-
-
Data Analysis: Plot the response (e.g., change in absorbance or aggregation index) against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax.
Visualizations
Caption: Melatonin Receptor Signaling Pathway for Pigment Aggregation.
Caption: Workflow for the Xenopus Melanophore Pigment Aggregation Assay.
Technical Support Center: Interpreting Unexpected Results with GR 128107
This guide is intended for researchers, scientists, and drug development professionals who are using GR 128107 and have encountered unexpected results. This document provides troubleshooting advice and detailed experimental protocols to help interpret these findings.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a melatonin (B1676174) receptor antagonist, but we are observing a weak agonist-like effect in our cellular assay. Is this a known phenomenon?
A1: Yes, this is a documented observation. While this compound is classified as a melatonin receptor antagonist, there is evidence that it can act as a partial agonist in certain experimental systems.[1] Specifically, a study on Xenopus laevis melanophores demonstrated that this compound can induce a partial pigment aggregation response, which is characteristic of a partial agonist, rather than a complete blockade of the melatonin receptor.[1]
Q2: How can we confirm if the partial agonism of this compound is occurring in our experimental setup?
A2: To confirm partial agonism, you can perform a dose-response curve with this compound alone and in the presence of a full melatonin receptor agonist (e.g., melatonin). If this compound is acting as a partial agonist, you will observe a sub-maximal response at saturating concentrations of this compound. When co-administered with a full agonist, a partial agonist will competitively inhibit the full agonist's response, but only down to the level of its own intrinsic activity.
Q3: What are the implications of this compound's partial agonism for our experiments?
A3: The partial agonism of this compound can lead to several unexpected outcomes:
-
Incomplete Antagonism: You may not be able to achieve a complete blockade of melatonin receptor signaling, even at high concentrations of this compound.
-
Basal Activity: In systems with low or absent endogenous melatonin, this compound might stimulate the receptor, leading to a response that is not present in the vehicle control.
-
Misinterpretation of Data: If you are assuming this compound is a silent antagonist, you might misinterpret the resulting data, attributing the observed effects to other mechanisms.
Troubleshooting Unexpected Results
If you suspect that the partial agonism of this compound is affecting your results, consider the following troubleshooting steps:
-
Validate with a Different Antagonist: If possible, repeat your experiment with a different, structurally unrelated melatonin receptor antagonist to see if the effect is specific to this compound.
-
Characterize the Dose-Response: Perform a full dose-response curve for this compound to determine its intrinsic activity in your system.
-
Competitive Binding Assays: Conduct competitive binding experiments with radiolabeled melatonin to confirm that this compound is interacting with the melatonin receptor at the expected binding site.
Data Presentation
The following table summarizes hypothetical data from a melanophore pigment aggregation assay, illustrating the difference in response between a full agonist, a partial agonist, and an antagonist.
| Compound | Concentration (nM) | Pigment Aggregation (%) |
| Vehicle | - | 0 |
| Melatonin | 10 | 100 |
| This compound | 1000 | 40 |
| Luzindole | 1000 | 0 |
| Melatonin + Luzindole | 10 + 1000 | 5 |
| Melatonin + this compound | 10 + 1000 | 42 |
This is example data and should be replaced with your own experimental results.
Experimental Protocols
Melanophore Pigment Aggregation Assay
This protocol is a generalized procedure to assess the agonist/antagonist activity of compounds at melatonin receptors in Xenopus laevis melanophores.
1. Cell Culture:
- Culture Xenopus laevis melanophores in a suitable medium (e.g., L-15) supplemented with fetal bovine serum, antibiotics, and growth factors.
- Maintain the cells at the appropriate temperature and CO2 levels.
2. Assay Procedure:
- Plate the melanophores in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of your test compounds (e.g., this compound, melatonin, a known antagonist).
- For antagonist testing, pre-incubate the cells with the antagonist for a defined period (e.g., 30 minutes) before adding the agonist.
- Add the compounds to the wells and incubate for a sufficient time to allow for pigment aggregation (e.g., 60 minutes).
- Measure the pigment aggregation using a plate reader or by imaging the cells and quantifying the change in cell shape or pigment distribution.
3. Data Analysis:
- Normalize the data to the response of the vehicle control (0%) and a saturating concentration of a full agonist (100%).
- Plot the dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).
Visualizations
Signaling Pathway
Caption: Melatonin receptor signaling pathway showing interactions of different ligand types.
Experimental Workflow
Caption: Workflow for a melanophore pigment aggregation assay.
References
Technical Support Center: Investigation of Off-Target Effects for Gene-Editing Agents
Disclaimer: Publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound or agent designated "GR 128107." The following technical support guide has been developed to address the investigation of off-target effects in the context of gene-editing technologies, such as CRISPR-Cas9, based on the principles and methodologies discussed in current research. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of gene editing?
A1: Off-target effects refer to the unintended binding and modification of genomic DNA at sites other than the intended target sequence by a gene-editing agent. These unintended alterations can include insertions, deletions (indels), or other mutations that may lead to undesired consequences, such as disrupting gene function or activating oncogenes.[1][2][3] The specificity of a gene-editing tool, like the CRISPR-Cas9 system, is primarily determined by the guide RNA (gRNA) sequence.[1][3] However, the system can tolerate some mismatches between the gRNA and the genomic DNA, leading to cleavage at these off-target sites.[4]
Q2: What are the primary causes of off-target effects?
A2: The main contributors to off-target effects include:
-
Sequence Homology: Off-target sites often have high sequence similarity to the on-target site.
-
gRNA-DNA Mismatches: The gene-editing machinery can tolerate a certain number of mismatches between the guide RNA and the DNA sequence, leading to binding and cleavage at unintended locations.[4]
-
gRNA Structure: The length and GC content of the guide RNA can influence its specificity.
-
Concentration and Duration of Exposure: Prolonged expression or high concentrations of the gene-editing components (e.g., Cas9 and gRNA) can increase the likelihood of off-target events.[2][4]
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Delivery Method: The method used to deliver the gene-editing components into cells (e.g., plasmid transfection, viral transduction, or ribonucleoprotein electroporation) can impact the level and duration of their expression, thereby affecting off-target activity.[4]
Q3: How can I predict potential off-target sites for my gRNA?
A3: Several in silico tools are available to predict potential off-target sites based on sequence homology to your intended target. These tools search the entire genome for sequences that are similar to your gRNA sequence and calculate a likelihood score for off-target editing. It's important to note that these predictions should be experimentally validated.
Troubleshooting Guide
Issue: High frequency of off-target mutations detected in my experiment.
| Potential Cause | Troubleshooting Step |
| Suboptimal gRNA design | Redesign the gRNA to have higher specificity. Consider using shorter gRNAs (truncated gRNAs) or those with modified chemical structures, which have been shown to reduce off-target effects.[2] |
| High concentration of gene-editing agent | Titrate the concentration of the gene-editing components (e.g., Cas9 RNP) to the lowest effective dose. |
| Prolonged expression of gene-editing machinery | If using plasmid or viral delivery, consider switching to a transient delivery method like ribonucleoprotein (RNP) electroporation to limit the duration of exposure.[2][4] |
| Use of wild-type Cas9 | Consider using high-fidelity Cas9 variants (e.g., eSpCas9, SpCas9-HF1) which have been engineered to have reduced off-target activity.[4] Another approach is to use paired Cas9 nickases, which create single-strand breaks and require two gRNAs, increasing specificity.[4] |
Quantitative Data Summary
The following table summarizes the reduction in off-target sites observed with different high-fidelity Cas9 variants compared to wild-type SpCas9, as reported in one study.
| Cas9 Variant | Reduction in Off-Target Sites (%) | On-Target Activity |
| evoCas9 | 98.7% | Not dramatically reduced |
| SpCas9-HF1 | 95.4% | Not dramatically reduced |
| eSpCas9 | 94.1% | Not dramatically reduced |
| Data from Casini et al., 2018, as cited in[4]. |
Experimental Protocols
Protocol 1: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)
GUIDE-seq is a method for detecting double-strand breaks (DSBs) across the genome in living cells.
Methodology:
-
Introduce a short, double-stranded oligodeoxynucleotide (dsODN) tag along with the gene-editing components into the cells.
-
The dsODN tag is integrated into the DNA at the sites of DSBs by the cell's own DNA repair machinery.
-
Genomic DNA is then isolated, fragmented, and subjected to library preparation for next-generation sequencing.
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Sequencing reads containing the integrated dsODN tag are mapped back to the reference genome to identify the locations of both on-target and off-target DSBs.
Visualizations
Caption: Workflow for GUIDE-seq off-target analysis.
Caption: Strategies to mitigate off-target effects.
References
Technical Support Center: Optimizing GR 128107 Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GR 128107. The information is designed to help optimize its concentration in various assays and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity ligand for melatonin (B1676174) receptors. It is primarily characterized as a competitive antagonist at melatonin receptors, with a notable selectivity for the MT2 receptor subtype over the MT1 receptor. However, its pharmacological profile can be complex, as it has also been observed to act as a partial or even full agonist in certain experimental systems, particularly those with high receptor expression levels. This dual activity is a critical factor to consider when designing and interpreting experiments.
Q2: What are the typical concentration ranges for using this compound in in vitro assays?
The optimal concentration of this compound is highly dependent on the specific assay system, cell type, and the desired effect (antagonism vs. agonism). Based on its binding affinity, concentrations for observing antagonist effects are typically in the low nanomolar to micromolar range. For agonistic effects in sensitive systems, concentrations can be in the sub-nanomolar to nanomolar range. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: I am observing unexpected agonistic effects with this compound when I expect it to be an antagonist. Why is this happening?
This is a key consideration when working with this compound. In systems with a high density of melatonin receptors, such as Xenopus laevis melanophores or cell lines overexpressing MT1 or MT2 receptors (e.g., NIH-3T3 cells), this compound can exhibit partial or full agonism.[1] If your experimental system has a high receptor reserve, you may observe agonistic activity. To favor its antagonist activity, consider using a system with lower receptor expression or titrating the concentration of this compound carefully.
Q4: How should I dissolve this compound for my experiments? I am having solubility issues.
This compound is a hydrophobic compound with low aqueous solubility. For most in vitro applications, it is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).
Here are some tips for solubilizing this compound:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% anhydrous DMSO to create a stock solution of 10 mM or higher. This will minimize the final concentration of DMSO in your assay.
-
Gentle warming and vortexing: To aid dissolution, you can gently warm the solution to 37°C and vortex thoroughly.
-
Final DMSO concentration: When diluting your stock solution into your aqueous assay buffer or cell culture medium, ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Stepwise dilution: To prevent precipitation, it is advisable to perform a serial dilution of the DMSO stock in the assay buffer rather than adding a small volume of concentrated stock directly to a large volume of aqueous solution.
Data Presentation
The following tables summarize the quantitative data for this compound's activity at melatonin receptors.
Table 1: Binding Affinity of this compound for Human Melatonin Receptors
| Receptor Subtype | Assay Type | pKi | Ki (nM) | Reference |
| MT1 | Radioligand Displacement ([¹²⁵I]2-iodomelatonin) | 6.9 - 7.04 | 90.4 - 125.9 | [2][3] |
| MT2 | Radioligand Displacement ([¹²⁵I]2-iodomelatonin) | 9.1 - 9.6 | 0.25 - 0.8 | [2][3][4] |
Table 2: Functional Activity of this compound
| Assay System | Observed Effect | pEC50 / pA2 | EC50 / IC50 | Reference |
| Xenopus laevis melanophores | Partial Agonist (Pigment Aggregation) | 8.58 | ~2.6 nM | [1] |
| Rabbit Retina | Competitive Antagonist (Inhibition of melatonin-induced [³H]dopamine release) | - | - | [4] |
| NIH-3T3 cells expressing human MT1 or MT2 receptors | Full Agonist (Inhibition of forskolin-stimulated cAMP) | - | - | [1] |
Experimental Protocols
Protocol 1: Forskolin-Stimulated cAMP Inhibition Assay (for assessing agonist activity)
This protocol is designed to measure the ability of this compound to act as an agonist by inhibiting the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556) in cells expressing melatonin receptors.
Materials:
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Cells expressing MT1 or MT2 receptors (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
This compound
-
Forskolin
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cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)
-
384-well white opaque plates
Methodology:
-
Cell Plating: Seed the cells in a 384-well plate at a density optimized for your cell line and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin at a concentration that elicits a submaximal cAMP response (e.g., EC80), which should be predetermined.
-
Agonist Stimulation:
-
For a Gαi-coupled receptor, you will first stimulate with forskolin to induce cAMP production.
-
Add the this compound dilutions to the cells.
-
Immediately add the forskolin solution to all wells except the basal control.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Xenopus laevis Melanophore Pigment Aggregation Assay (for assessing partial agonist activity)
This assay utilizes the pigment aggregation response in Xenopus laevis melanophores to characterize the agonistic properties of this compound.
Materials:
-
Xenopus laevis melanophore cell line
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Culture medium for melanophores
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This compound
-
Melatonin (as a positive control)
-
96-well culture plates
-
Microplate reader capable of measuring absorbance at ~650 nm
Methodology:
-
Cell Plating: Plate the melanophores in a 96-well plate and allow them to adhere and disperse their pigment granules.
-
Compound Addition: Prepare serial dilutions of this compound and melatonin in the culture medium. Add the compounds to the wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for pigment aggregation.
-
Measurement: Measure the absorbance of each well at ~650 nm. Pigment dispersion results in higher absorbance, while aggregation leads to lower absorbance.
-
Data Analysis: Normalize the data to the response of a vehicle control (dispersed) and a maximally effective concentration of melatonin (aggregated). Plot the normalized response against the log concentration of this compound and fit the data to a dose-response curve to calculate the pEC50.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | - Incorrect concentration: The concentration may be too low for antagonism or not in the optimal range for agonism.- Low receptor expression: The target cells may have insufficient melatonin receptor expression.- Compound degradation: The compound may have degraded due to improper storage. | - Perform a wide dose-response curve (e.g., 1 pM to 10 µM).- Verify receptor expression in your cell line using techniques like qPCR or western blotting.- Ensure this compound is stored correctly (desiccated at -20°C or -80°C). |
| Precipitation of this compound in assay medium | - Poor aqueous solubility: The compound is precipitating out of the aqueous buffer.- High final DMSO concentration: The final DMSO concentration may be too high, leading to insolubility upon dilution. | - Prepare a higher concentration DMSO stock to reduce the volume added to the medium.- Perform serial dilutions in the assay medium.- Ensure the final DMSO concentration is ≤ 0.5%.- Pre-warm the assay medium to 37°C before adding the compound. |
| High background signal or off-target effects | - Non-specific binding: At high concentrations, this compound may bind to other receptors or proteins.- Cytotoxicity: High concentrations of the compound or the solvent (DMSO) may be toxic to the cells. | - Use the lowest effective concentration of this compound determined from your dose-response curve.- If off-target effects are suspected, consider using a more selective melatonin receptor antagonist or performing a broader off-target screening panel.- Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess cytotoxicity at the concentrations used. |
| Inconsistent results between experiments | - Variability in cell passage number: Receptor expression can change with cell passage.- Inconsistent incubation times or temperatures. - Pipetting errors. | - Use cells within a consistent and narrow passage number range.- Standardize all incubation times and temperatures.- Use calibrated pipettes and ensure proper mixing. |
Visualizations
Caption: Dual signaling pathways of this compound as an antagonist and agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Melatonin receptor antagonists that differentiate between the human Mel1a and Mel1b recombinant subtypes are used to assess the pharmacological profile of the rabbit retina ML1 presynaptic heteroreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of GR 128107 in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of GR 128107 in cell culture media. The information provided is based on general principles for assessing the stability of small molecules in biological matrices.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in cell culture experiments.
| Question | Possible Cause | Suggested Solution |
| Why is my this compound showing rapid degradation in the cell culture medium? | The compound may be inherently unstable in aqueous solutions at 37°C.[1] | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[1] |
| Components in the media, such as certain amino acids or vitamins, could be reacting with the compound.[1][2] | Analyze the stability in different types of cell culture media to identify any specific reactive components.[1] Test stability in the basal medium without supplements and then add components back individually. | |
| The pH of the media may be affecting stability.[1] | Ensure the pH of the media is stable throughout the experiment.[1] Consider testing stability in a range of pH values relevant to your cell culture conditions. | |
| The presence of cells may be causing metabolic degradation of the compound. | Include a control group with cells and one without (media only) to differentiate between chemical and metabolic degradation. | |
| I'm observing high variability in my stability measurements between replicates. | This could be due to inconsistent sample handling and processing.[1] | Ensure precise and consistent timing for sample collection and processing.[1] Use automated pipetting systems if available to minimize human error. |
| Issues with the analytical method, such as HPLC-MS, can also contribute.[1] | Validate the analytical method for linearity, precision, and accuracy.[1] | |
| Incomplete solubilization of the compound in the stock solution or media can lead to variable concentrations.[1] | Confirm the complete dissolution of the compound in the stock solution before diluting it into the cell culture media.[1] | |
| My compound seems to be disappearing from the media, but I don't detect any degradation products. | The compound may be binding to the plasticware of the cell culture plates or pipette tips.[3] | Use low-protein-binding plates and pipette tips.[1] Include a control without cells to assess non-specific binding to the plasticware.[1] |
| The compound may be taken up by the cells. | Analyze cell lysates to determine the extent of cellular uptake.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the general factors that can affect the stability of a small molecule like this compound in cell culture media?
A1: Several factors can influence the stability of a small molecule in cell culture media, including:
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Chemical properties of the compound: Inherent stability in aqueous solutions.[1]
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Composition of the cell culture medium: Components like amino acids, vitamins, and the presence of serum can interact with the compound.[1][2][4]
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pH of the medium: The pH can affect the chemical stability of the compound.[1]
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Incubation conditions: Temperature, light exposure, and CO2 levels can all play a role.[2]
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Presence of cells: Cells can metabolize the compound, leading to its degradation.[5]
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Binding: The compound may bind to serum proteins or the plasticware used for the experiment.[1][3]
Q2: What is the recommended storage condition for a stock solution of this compound?
A2: While specific data for this compound is not available, general recommendations for small molecule stock solutions are to aliquot them into tightly sealed vials and store them at -20°C or -80°C.[1] It is advisable to avoid repeated freeze-thaw cycles.[1]
Q3: How often should I replace the media containing this compound in my cell culture experiment?
A3: The frequency of media replacement will depend on the stability of this compound under your specific experimental conditions. If the compound is found to be unstable, more frequent media changes may be necessary to maintain a consistent concentration. A stability study is recommended to determine the compound's half-life in your cell culture system.
Q4: Can the presence of serum in the media affect the stability of this compound?
A4: Yes, serum can affect the stability of small molecules in several ways. Serum proteins can bind to the compound, which can either stabilize it or reduce its effective concentration.[1] Serum also contains enzymes that could potentially metabolize the compound. It is recommended to test the stability of this compound in both the presence and absence of serum.[1]
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Preparation of Solutions:
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Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).
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Prepare the cell culture medium to be tested (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS).
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Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.[1]
2. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media with and without serum).[1]
-
Include a control group with cells and a group without cells for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[1]
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At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well.[1] For the 0-hour time point, collect the aliquot immediately after adding the working solution.[1]
-
Immediately process the samples for HPLC-MS analysis to prevent further degradation. This may involve protein precipitation with a solvent like acetonitrile (B52724) followed by centrifugation.
3. HPLC-MS Analysis:
-
Analyze the supernatant from each sample by a validated HPLC-MS method to quantify the remaining concentration of this compound.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound against time to determine the stability profile and calculate the half-life (t½) of this compound under each condition.
Data Presentation
The following table can be used to summarize the quantitative data obtained from the stability experiment.
| Condition | Time (hours) | Mean Concentration (µM) ± SD | % Remaining | Half-life (t½) (hours) |
| Media without Serum | 0 | 100 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| Media with 10% FBS | 0 | 100 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| Media with 10% FBS + Cells | 0 | 100 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein degradation in cell cultures: general considerations on mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating GR 128107: A Technical Guide to Overcoming Solubility Challenges
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with GR 128107, a putative melatonin (B1676174) receptor antagonist. This guide offers frequently asked questions (FAQs), detailed troubleshooting protocols, and an overview of the relevant signaling pathways to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: While specific quantitative solubility data for this compound is not consistently published across all suppliers, the general recommendation for compounds of this nature is to use organic solvents for creating stock solutions. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used primary solvents. For aqueous experimental conditions, it is crucial to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Direct dissolution in aqueous solutions is often challenging for compounds with low water solubility.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous medium.
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, try adding the DMSO stock to the vigorously vortexing aqueous buffer. This rapid mixing can sometimes prevent immediate precipitation.
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Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to maintain the solubility of the compound.
-
Consider a Co-solvent System: A mixture of solvents, such as an ethanol/water or DMSO/PBS co-solvent system, may improve solubility compared to a single solvent system.
Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?
A3: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxic effects. Always include a vehicle control (media with the same concentration of DMSO without the compound) in your experiments to account for any solvent effects.
Troubleshooting Guide: Solubility Issues
This section provides a structured approach to resolving common solubility problems with this compound.
Table 1: Solubility Troubleshooting Matrix
| Issue | Potential Cause | Recommended Action |
| Compound does not dissolve in the primary solvent (e.g., DMSO, Ethanol). | Insufficient solvent volume or low solubility at room temperature. | 1. Increase the solvent volume. 2. Gently warm the solution (e.g., in a 37°C water bath). 3. Use sonication to aid dissolution. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound has exceeded its solubility limit in the aqueous medium. | 1. Decrease the final concentration of the compound. 2. Add the organic stock solution to the vortexing aqueous buffer. 3. Add a biocompatible surfactant to the aqueous buffer. |
| The solution is cloudy or contains visible particles after dilution. | Incomplete dissolution or formation of micro-precipitates. | 1. Vortex the solution vigorously. 2. Briefly sonicate the solution. 3. If cloudiness persists, the concentration is likely too high for the chosen solvent system. |
| Compound precipitates over time in the final aqueous solution. | The compound is not stable in the aqueous environment at that concentration. | 1. Prepare fresh dilutions for each experiment. 2. Store stock solutions at -20°C or -80°C in aliquots to avoid freeze-thaw cycles. 3. Consider if the pH of your buffer is affecting solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes or gently warm the tube in a 37°C water bath until the solution is clear.
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Media
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Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, cell culture medium). If necessary, add a surfactant at this stage.
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Dilution: While vigorously vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to reach the final desired concentration.
-
Final Mixing: Continue to vortex for another 30-60 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
Use: Use the freshly prepared working solution immediately for your experiments.
Signaling Pathway and Experimental Workflow
This compound is identified as a putative antagonist of melatonin receptors, primarily MT1 and MT2. These are G-protein coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms and other physiological processes.
Melatonin Receptor Signaling Pathway
The binding of an agonist (like melatonin) to MT1 or MT2 receptors typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As an antagonist, this compound is expected to block this effect.
Technical Support Center: GR 128107 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GR 128107 in binding assays. The information is tailored for scientists and professionals in drug development engaged in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a pharmacological tool commonly used in receptor binding studies. Its primary targets are the melatonin (B1676174) receptors, specifically the MT1 (B8134400) and MT2 subtypes, which are G protein-coupled receptors (GPCRs).[1][2][3]
Q2: What is the mechanism of action of this compound?
This compound is described as a putative melatonin receptor antagonist.[1][2] However, it's important to note that in some experimental systems, such as Xenopus laevis melanophores, it has been observed to act as a partial agonist.[2][4] This dual activity should be considered when interpreting experimental results.
Q3: Which radioligand is typically used in competitive binding assays with this compound?
The most common radioligand used for characterizing melatonin receptor binding is 2-[¹²⁵I]-iodomelatonin due to its high affinity and specificity. [³H]-melatonin is also used, though its lower specific activity can be a limitation.[1]
Q4: How do I calculate the inhibition constant (Ki) from my IC50 value?
The Ki value, which represents the binding affinity of the inhibitor, can be calculated from the IC50 value using the Cheng-Prusoff equation. This calculation requires the concentration of the radioligand used in the assay and its dissociation constant (Kd). Several online tools and software packages are available to perform this conversion.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for human MT1 and MT2 receptors from a representative study.
| Ligand | Receptor Subtype | Binding Affinity (pKi) | Selectivity |
| This compound | MT1 | 7.5 | 23-fold for MT2 |
| This compound | MT2 | 8.8 |
Data from Browning et al. (2000).[1] pKi is the negative logarithm of the inhibition constant (Ki).
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
This protocol outlines a typical procedure for determining the binding affinity of this compound for melatonin receptors using a competitive binding assay with 2-[¹²⁵I]-iodomelatonin.
Materials:
-
Membrane Preparation: Cell membranes expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known melatonin receptor agonist or antagonist (e.g., 1 µM melatonin).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of 2-[¹²⁵I]-iodomelatonin (typically at or below its Kd).
-
Varying concentrations of this compound or vehicle (for total binding).
-
For non-specific binding wells, add the non-specific binding control instead of this compound.
-
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the assay by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Hydrophobic interactions of the radioligand or test compound with the filter or plate. 4. Inadequate blocking of non-specific sites. | 1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine). Add a carrier protein like BSA (0.1%) to the assay buffer. 4. Optimize the blocking step with agents like bovine serum albumin (BSA). |
| Low Signal-to-Noise Ratio | 1. Low receptor expression in the membrane preparation. 2. Inactive radioligand. 3. Insufficient incubation time. 4. Suboptimal assay conditions (pH, temperature). | 1. Use a membrane preparation with a higher receptor density. 2. Check the age and storage conditions of the radioligand. 3. Perform a time-course experiment to determine the time to reach equilibrium. 4. Optimize buffer pH and incubation temperature for the specific receptor. |
| High Variability Between Replicates | 1. Inaccurate pipetting. 2. Inconsistent washing. 3. Edge effects in the 96-well plate. 4. Incomplete mixing of reagents. | 1. Ensure pipettes are calibrated and use proper pipetting techniques. 2. Ensure consistent and thorough washing of all wells. 3. Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation. 4. Gently mix the plate after adding all reagents. |
| No or Very Low Specific Binding | 1. Inactive membrane preparation. 2. Incorrect assay setup. 3. Low affinity of the radioligand for the receptor under the assay conditions. | 1. Test the membrane preparation with a known high-affinity ligand. 2. Double-check all reagent concentrations and the assay protocol. 3. Verify the reported Kd of the radioligand and adjust the assay conditions accordingly. |
Visualizations
References
- 1. Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 4. journals.ed.ac.uk [journals.ed.ac.uk]
Technical Support Center: Utilizing GR 128107 in Melatonin Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing GR 128107 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address potential limitations and challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research chemical that acts as a ligand for melatonin (B1676174) receptors. It is described as a putative melatonin receptor antagonist, although some studies suggest it may also exhibit partial agonist activity. Its primary mechanism of action is to bind to melatonin receptors, MT1 and MT2, thereby modulating their signaling pathways.
Q2: What are the primary signaling pathways activated by melatonin receptors?
A2: Melatonin receptors (MT1 and MT2) are G-protein coupled receptors (GPCRs). Their activation by an agonist typically leads to:
-
Inhibition of adenylyl cyclase via Gαi/o proteins, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of phospholipase C (PLC) activity, which can be mediated by Gαq proteins or the βγ subunits of Gαi/o proteins. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity.
-
Activation of downstream kinase cascades , such as the ERK/MAPK pathway.
As this compound can act as an antagonist or partial agonist, it will either block or partially activate these pathways, respectively.
Q3: What are some potential limitations when using this compound in my experiments?
A3: Potential limitations include:
-
Dual activity: Its nature as a potential partial agonist means it can elicit a partial response on its own while antagonizing the effects of a full agonist. This can complicate the interpretation of results.
-
Selectivity: While primarily targeting melatonin receptors, its selectivity profile against a broader range of GPCRs and other targets may not be fully characterized. Off-target effects are a potential concern.
-
Solubility and Stability: As with many indoleamine-based compounds, solubility in aqueous buffers might be limited. Stability in solution over time and under various experimental conditions should be considered.
-
Lack of extensive public data: Specific quantitative data on binding affinities and functional potencies can be scarce in publicly available literature, making it challenging to design experiments with precise concentrations.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in functional assays (e.g., cAMP or calcium mobilization assays).
| Possible Cause | Troubleshooting Step |
| Partial Agonism | Run a full dose-response curve of this compound alone to determine if it has intrinsic activity. To confirm antagonism, pre-incubate with this compound before adding a known melatonin receptor agonist (e.g., melatonin) and observe for a rightward shift in the agonist's dose-response curve. |
| Ligand Degradation | Prepare fresh stock solutions of this compound for each experiment. If possible, verify the integrity of the compound using analytical methods like HPLC. Store stock solutions at -20°C or -80°C in an appropriate solvent (e.g., DMSO) and protect from light. |
| Cell Line Issues | Ensure consistent cell passage number and health. Verify the expression of the target melatonin receptor (MT1 or MT2) in your cell line using methods like qPCR or western blotting. |
| Assay Interference | Some compounds can interfere with the assay readout (e.g., fluorescence or luminescence). Run a control with this compound in a cell-free assay system to check for direct interference. |
Issue 2: High background or non-specific binding in radioligand binding assays.
| Possible Cause | Troubleshooting Step |
| Radioligand Issues | Use a fresh batch of radioligand (e.g., 2-[125I]iodomelatonin) and verify its specific activity. Optimize the concentration of the radioligand to be at or below its Kd for the receptor. |
| Insufficient Blocking | Ensure that the assay buffer contains a suitable blocking agent (e.g., bovine serum albumin, BSA) to minimize non-specific binding to the filter plates and other surfaces. |
| Inadequate Washing | Increase the number of wash steps and/or the volume of wash buffer after filtration to more effectively remove unbound radioligand. |
| Compound Precipitation | Due to potential low aqueous solubility, this compound might precipitate at higher concentrations. Visually inspect your assay wells. Consider using a small percentage of a co-solvent like DMSO, ensuring it does not affect receptor binding. |
Quantitative Data Summary
Publicly available, specific quantitative binding and functional data for this compound is limited. Researchers should perform their own characterization to determine the precise potency and efficacy in their specific assay systems. For context, below is a general representation of data that would be generated for a melatonin receptor ligand.
Table 1: Hypothetical Binding Affinity Profile for this compound
| Receptor | Ligand | Ki (nM) |
| Human MT1 | This compound | Data not available |
| Human MT2 | This compound | Data not available |
Table 2: Hypothetical Functional Potency Profile for this compound
| Assay Type | Receptor | Parameter | Value (nM) |
| cAMP Inhibition | Human MT1 | IC50 (as antagonist) | Data not available |
| cAMP Inhibition | Human MT2 | IC50 (as antagonist) | Data not available |
| IP1 Accumulation | Human MT1 | IC50 (as antagonist) | Data not available |
| IP1 Accumulation | Human MT2 | IC50 (as antagonist) | Data not available |
Note: The tables above are for illustrative purposes. Researchers must determine these values empirically.
Experimental Protocols
1. Radioligand Competition Binding Assay
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for melatonin receptors using 2-[125I]iodomelatonin.
Technical Support Center: GR 128107 and Melatonin Receptor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GR 128107 in their experiments. The information addresses the potential for tachyphylaxis and provides guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental compound that primarily acts as a competitive antagonist for melatonin (B1676174) receptors, with a notable affinity for both MT1 and MT2 subtypes. It is critical to note that some studies have suggested it may also exhibit partial agonist activity at these receptors under certain experimental conditions. This dual functionality should be considered when designing experiments and interpreting results.
Q2: Is there a potential for tachyphylaxis with repeated use of this compound?
While direct studies on tachyphylaxis with this compound are limited, the potential exists based on the known pharmacology of melatonin receptors. Tachyphylaxis, a rapid decrease in response to a drug following its administration, is a known phenomenon for many G protein-coupled receptors (GPCRs), including melatonin receptors.
The development of tachyphylaxis will depend on the specific experimental system, the concentration and duration of this compound exposure, and its partial agonist activity. Prolonged or repeated exposure to an agonist can lead to receptor desensitization, internalization, and downregulation, which are cellular mechanisms underlying tachyphylaxis.[1][2] Conversely, as an antagonist, this compound could potentially lead to receptor supersensitivity or upregulation with chronic exposure, although this has not been definitively demonstrated for this specific compound.
Q3: What are the known signaling pathways activated by melatonin receptors?
Melatonin receptors (MT1 and MT2) are G protein-coupled receptors that, upon activation by an agonist, typically couple to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, melatonin receptor activation can modulate other signaling pathways, including the MAPK/ERK pathway and ion channels.[4][5]
Troubleshooting Guide: Investigating Tachyphylaxis
If you are observing a diminished response to this compound in your experiments, consider the following troubleshooting steps:
Issue: Decreased cellular or physiological response after repeated administration of this compound.
Potential Cause: Tachyphylaxis due to receptor desensitization or downregulation, potentially stemming from the partial agonist properties of this compound.
Troubleshooting Steps:
-
Vary Exposure Time and Concentration:
-
Conduct time-course experiments to determine the onset of the diminished response.
-
Perform dose-response curves at different pre-incubation times with this compound to see if the potency or efficacy changes.
-
-
Washout Periods:
-
Incorporate washout periods between drug administrations to allow for potential receptor resensitization. The duration of the washout period should be determined empirically.
-
-
Assess Receptor Expression and Function Directly:
-
Radioligand Binding Assays: Measure the density of melatonin receptors (Bmax) and their affinity for a radiolabeled ligand (Kd) in treated versus untreated cells or tissues. A decrease in Bmax would suggest receptor downregulation.
-
cAMP Assays: Measure the ability of a known melatonin agonist to inhibit forskolin-stimulated cAMP production after pre-treatment with this compound. A reduced inhibitory effect would indicate receptor desensitization.
-
ERK Phosphorylation Assays: If your system shows melatonin-mediated ERK signaling, assess the level of phosphorylated ERK in response to a melatonin agonist after pre-incubation with this compound.
-
-
Control for Partial Agonism:
-
Compare the effects of this compound with a pure antagonist (if available) and a full agonist in your experimental system to dissect the contribution of its potential partial agonist activity to the observed tachyphylaxis.
-
Quantitative Data Summary
The following table summarizes data from studies on melatonin receptor desensitization, which can provide a framework for designing experiments to investigate potential tachyphylaxis with this compound.
| Parameter | Condition | Receptor | Change | Reference |
| Receptor Number (Bmax) | Pretreatment with 30-300 pM melatonin | hMT2 | Decrease | [1] |
| Receptor Internalization | Pretreatment with 300 pM or 10 nM melatonin | hMT2-GFP | Increase | [1] |
| Functional Response (PKC stimulation) | 8-hour exposure to 300 pM melatonin | Endogenous MT2 | Desensitized | [1] |
| Receptor Number (Bmax) | 8-hour exposure to 100 nM melatonin | MT1 | Increase | [6] |
| Functional Sensitivity ([35S]GTPγS binding) | 8-hour exposure to 100 nM melatonin | MT1 | Desensitized | [6] |
Experimental Protocols
1. Radioligand Binding Assay for Melatonin Receptors
This protocol is a generalized method to determine the density (Bmax) and affinity (Kd) of melatonin receptors in cell membranes.
-
Materials:
-
Cell membranes expressing melatonin receptors.
-
Radioligand (e.g., [3H]-melatonin or 2-[125I]-iodomelatonin).
-
Non-specific ligand (e.g., a high concentration of unlabeled melatonin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with increasing concentrations of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a saturating concentration of the non-specific ligand.
-
Incubate at a specified temperature and duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using saturation binding analysis to determine Bmax and Kd.[7][8]
-
2. cAMP Assay for Melatonin Receptor Function
This protocol measures the functional response of melatonin receptors by quantifying changes in intracellular cAMP levels.
-
Materials:
-
Cells expressing melatonin receptors.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Melatonin agonist.
-
This compound.
-
cAMP assay kit (e.g., TR-FRET or GloSensor-based).
-
-
Procedure:
-
Pre-treat cells with this compound for the desired duration.
-
Wash the cells to remove the compound if a washout period is being investigated.
-
Stimulate the cells with forskolin in the presence or absence of a melatonin agonist.
-
Lyse the cells (if required by the assay kit).
-
Measure intracellular cAMP levels according to the manufacturer's instructions.
-
Compare the ability of the melatonin agonist to inhibit forskolin-stimulated cAMP levels in this compound-treated versus untreated cells.[3][9][10]
-
3. ERK Phosphorylation Assay
This protocol assesses melatonin receptor signaling through the MAPK/ERK pathway.
-
Materials:
-
Cells expressing melatonin receptors.
-
Melatonin agonist.
-
This compound.
-
Cell lysis buffer.
-
Antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Western blotting reagents and equipment.
-
-
Procedure:
-
Pre-treat cells with this compound.
-
Stimulate the cells with a melatonin agonist for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against p-ERK and total ERK.
-
Incubate with a secondary antibody and detect the signal.
-
Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.[5][11]
-
Visualizations
Caption: Melatonin Receptor Signaling Pathway.
Caption: Experimental Workflow to Investigate Tachyphylaxis.
References
- 1. Melatonin desensitizes endogenous MT2 melatonin receptors in the rat suprachiasmatic nucleus: relevance for defining the periods of sensitivity of the mammalian circadian clock to melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melatonin multifaceted pharmacological actions on melatonin receptors converging to abrogate COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Melatonin-mediated regulation of human MT(1) melatonin receptors expressed in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Melatonin on the Extracellular-Regulated Kinase Signal Pathway Activation and Human Osteoblastic Cell Line hFOB 1.19 Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GR 128107 and Luzindole for Melatonin Receptor Research
For Immediate Release
This guide provides a detailed comparison of two common antagonists used in melatonin (B1676174) receptor research: GR 128107 and luzindole (B1675525). It is intended for researchers, scientists, and drug development professionals seeking to select the appropriate antagonist for their studies of the MT1 and MT2 receptor subtypes. This document synthesizes key experimental data on their binding affinities and outlines the standard protocols used for their characterization.
Introduction to Melatonin Receptor Antagonists
Melatonin, a hormone primarily synthesized by the pineal gland, exerts its effects through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[1] These receptors are critical targets for understanding and treating circadian rhythm disorders, sleep disturbances, and mood disorders.[1] Pharmacological tools such as selective and non-selective antagonists are indispensable for delineating the specific roles of each receptor subtype. Luzindole is a well-established, first-generation melatonin receptor antagonist, while this compound is a compound with a distinct selectivity profile. Understanding their comparative pharmacology is crucial for accurate experimental design and interpretation.
Quantitative Comparison of Binding Affinity
The primary measure of a receptor antagonist's potency is its binding affinity (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand. The data presented below were obtained from competitive radioligand binding assays using recombinant human MT1 (Mel1a) and MT2 (Mel1b) receptors.
| Compound | Receptor Subtype | K_i_ (nM) | pK_i_ (-log(K_i_)) | Selectivity (MT1 K_i_ / MT2 K_i_) | Reference |
| This compound | hMT1 (Mel1a) | 90.4 | 7.04 | \multirow{2}{}{~113-fold for MT2 } | [2] |
| hMT2 (Mel1b) | 0.8 | 9.1 | [2] | ||
| Luzindole | hMT1 (Mel1a) | 158 - 179 | ~6.75 - 6.80 | \multirow{2}{}{~15 to 25-fold for MT2 } | [3][4] |
| hMT2 (Mel1b) | 7.3 - 10.2 | ~8.0 - 8.1 | [3][4] |
Summary of Data:
-
This compound demonstrates significant selectivity for the MT2 receptor , with a binding affinity over 100 times higher than for the MT1 receptor.[2][5] Its high potency at MT2 (sub-nanomolar Ki) makes it a valuable tool for isolating the functions of this specific receptor subtype.
-
Luzindole is considered a non-selective antagonist but shows a moderate preference (15 to 25-fold) for the MT2 receptor over the MT1 receptor.[1][3][6] It is often used as a gold standard for antagonizing melatonin receptors in general.[6]
Melatonin Receptor Signaling Pathway
Both MT1 and MT2 receptors primarily couple to Gi/o proteins. Upon activation by melatonin, this coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Antagonists like this compound and luzindole physically block melatonin from binding to the receptor, thereby preventing this downstream signaling cascade.
Experimental Protocols
The binding affinity data presented in this guide are typically generated using competitive radioligand binding assays.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound or luzindole) by measuring its ability to displace a radiolabeled ligand from a specific receptor.
Key Materials:
-
Cell Membranes: From cell lines (e.g., COS-7, CHO, HEK293) stably expressing recombinant human MT1 or MT2 receptors.[5][7]
-
Radioligand: 2-[¹²⁵I]-iodomelatonin, a high-affinity melatonin receptor agonist.[7]
-
Test Compounds: this compound and luzindole at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]
-
Filtration Apparatus: To separate receptor-bound from free radioligand.
Workflow: The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Incubation: Cell membranes expressing either MT1 or MT2 receptors are incubated in a buffer solution.
-
Competition: A fixed, low concentration of 2-[¹²⁵I]-iodomelatonin is added along with a range of concentrations of the unlabeled antagonist (this compound or luzindole).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[7]
-
Separation: The reaction is terminated by rapid vacuum filtration, which traps the cell membranes (and any bound radioligand) on glass fiber filters while unbound ligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured.
-
Data Analysis: The data are plotted to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is determined.
-
Ki Calculation: The IC50 value is converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Conclusion
Both this compound and luzindole are effective antagonists of melatonin receptors, but their selectivity profiles dictate their optimal applications.
-
This compound is the compound of choice for studies aiming to specifically investigate the role of the MT2 receptor , owing to its high potency and over 100-fold selectivity.
-
Luzindole remains a widely used tool for studies requiring general antagonism of both MT1 and MT2 receptors .[6] Researchers should, however, remain aware of its moderate preference for the MT2 subtype when interpreting results.
The selection between these two compounds should be guided by the specific research question and the desired level of receptor subtype selectivity.
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Luzindole | Melatonin Receptor | MT Receptor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Melatonin receptor antagonists that differentiate between the human Mel1a and Mel1b recombinant subtypes are used to assess the pharmacological profile of the rabbit retina ML1 presynaptic heteroreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High and low dose of luzindole or 4-phenyl-2-propionamidotetralin (4-P-PDOT) reverse bovine granulosa cell response to melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GR 128107 and 4-P-PDOT Selectivity for Melatonin Receptors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selective properties of two key melatonin (B1676174) receptor antagonists, GR 128107 and 4-P-PDOT, with supporting experimental data and methodologies.
This guide provides a comprehensive comparison of the selectivity profiles of two prominent melatonin receptor antagonists, this compound and 4-P-PDOT. Both compounds are instrumental in pharmacological research for differentiating the roles of the melatonin receptor subtypes, MT1 (Mel1a) and MT2 (Mel1b). Understanding their distinct affinities is crucial for the precise investigation of melatonin-mediated physiological and pathological processes.
Data Presentation: Quantitative Selectivity Profile
The following table summarizes the binding affinities (pKi) and selectivity ratios for this compound and 4-P-PDOT at human MT1 and MT2 receptors. The data has been compiled from radioligand binding assays.
| Compound | Receptor Subtype | pKi | Selectivity Ratio (MT1/MT2) |
| This compound | MT1 (Mel1a) | < 7.6 | > 100-fold for MT2 |
| MT2 (Mel1b) | 9.6[1] | ||
| 4-P-PDOT | MT1 (Mel1a) | 6.85[2] | > 100 to >300-fold for MT2[1][3][4] |
| MT2 (Mel1b) | 8.8 - 8.97[1][2] |
Note: A higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated from the ratio of the Ki values (MT1/MT2).
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinities for this compound and 4-P-PDOT is typically achieved through a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled compound (the competitor, e.g., this compound or 4-P-PDOT) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Key Methodological Steps:
-
Cell Culture and Membrane Preparation:
-
HEK-293 or CHO cells stably expressing either the human MT1 or MT2 receptor are cultured under standard conditions.
-
Cell membranes are harvested through homogenization and centrifugation to isolate the fraction containing the receptors.
-
-
Binding Assay:
-
Cell membranes are incubated in a buffer solution containing a fixed concentration of the radioligand, typically 2-[¹²⁵I]-iodomelatonin.
-
Increasing concentrations of the unlabeled competitor compound (this compound or 4-P-PDOT) are added to the incubation mixture.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The IC₅₀ value is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. The Ki is then expressed as its negative logarithm, pKi.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways of melatonin receptors and a generalized workflow for determining compound selectivity.
Caption: Melatonin receptor signaling pathways.
Caption: Experimental workflow for selectivity determination.
References
- 1. Melatonin receptor antagonists that differentiate between the human Mel1a and Mel1b recombinant subtypes are used to assess the pharmacological profile of the rabbit retina ML1 presynaptic heteroreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Receptor Selectivity Profile of GR 128107: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of GR 128107 with other receptors. This compound is recognized primarily as a potent and selective antagonist for the melatonin (B1676174) receptors, particularly differentiating between the MT₁ and MT₂ subtypes.[1] While comprehensive public data on its binding affinity across a wide range of other G-protein coupled receptors (GPCRs) and ion channels is limited, this guide outlines the established primary interactions and provides the methodological framework for assessing receptor cross-reactivity.
Quantitative Analysis of Receptor Binding Affinity
A thorough understanding of a compound's selectivity is paramount in drug development to predict potential off-target effects and ensure therapeutic efficacy. The binding affinity of this compound has been characterized at melatonin receptors. However, a broad panel screening to determine its affinity for other receptor families, such as serotonergic, dopaminergic, adrenergic, and opioid receptors, is not extensively documented in publicly available literature.
The following table summarizes the known binding affinities for this compound and provides a template for a comprehensive selectivity profile. Researchers are encouraged to utilize similar frameworks to report their findings.
| Receptor Family | Receptor Subtype | Ligand | Kᵢ (nM) | Assay Type | Reference |
| Melatonin | MT₁ | This compound | Data not available | Radioligand Binding | - |
| MT₂ | This compound | Data not available | Radioligand Binding | - | |
| Serotonin | 5-HT₁ₐ | This compound | Data not available | Radioligand Binding | - |
| 5-HT₂ₐ | This compound | Data not available | Radioligand Binding | - | |
| ... | |||||
| Dopamine | D₁ | This compound | Data not available | Radioligand Binding | - |
| D₂ | This compound | Data not available | Radioligand Binding | - | |
| ... | |||||
| Adrenergic | α₁ | This compound | Data not available | Radioligand Binding | - |
| β₁ | This compound | Data not available | Radioligand Binding | - | |
| ... | |||||
| Opioid | µ | This compound | Data not available | Radioligand Binding | - |
| δ | This compound | Data not available | Radioligand Binding | - | |
| κ | This compound | Data not available | Radioligand Binding | - |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
The determination of binding affinities, as presented in the table above, is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for conducting such an experiment to assess the cross-reactivity of a test compound like this compound.
Radioligand Binding Assay for Receptor Cross-Reactivity Screening
1. Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of selected receptors by measuring its ability to displace a known radioligand.
2. Materials:
-
Test Compound: this compound
-
Cell Membranes: Membranes prepared from cell lines stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor being tested (e.g., [³H]-spiperone for D₂ receptors, [³H]-ketanserin for 5-HT₂ₐ receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor.
-
96-well Plates: For sample incubation.
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration Apparatus: Cell harvester to separate bound from free radioligand.
-
Scintillation Vials and Fluid: For radioactivity counting.
-
Liquid Scintillation Counter: To measure radioactivity.
3. Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and the non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and a specific concentration of this compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.[2]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of melatonin receptor ligands and the workflow for assessing their binding, the following diagrams are provided.
References
GR 128107 as a Tool Compound for Target Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological research, the validation of novel drug targets is a critical step. Tool compounds, small molecules with well-defined interactions with a specific target, are indispensable for this process. This guide provides a comprehensive comparison of GR 128107, a melatonin (B1676174) receptor antagonist, with other alternative compounds used for the validation of melatonin receptor targets. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Introduction to this compound and Melatonin Receptors
This compound is recognized as a potent and selective antagonist for the melatonin MT₂ receptor subtype (also known as Mel1b).[1] Melatonin receptors, primarily MT₁ (Mel1a) and MT₂, are G protein-coupled receptors (GPCRs) that mediate the physiological effects of melatonin, a hormone centrally involved in regulating circadian rhythms, sleep, and other physiological processes. The selective antagonism of these receptors by tool compounds like this compound is crucial for dissecting the specific roles of each receptor subtype in health and disease.
Quantitative Comparison of Melatonin Receptor Antagonists
The selection of a tool compound is heavily reliant on its pharmacological profile, including its binding affinity (Ki or pKi) and functional activity (IC50 or pIC50). The following table summarizes the available quantitative data for this compound and two other commonly used melatonin receptor antagonists, Luzindole and 4-P-PDOT. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | Target(s) | pKi / Ki | Assay Type | Organism/Cell Line | Reference(s) |
| This compound | MT₂ > MT₁ | pKi: 9.1 (MT₂), 6.9-7.04 (MT₁) | Radioligand Binding ([¹²⁵I]2-iodomelatonin) | Human recombinant (COS-7 cells) | [1] |
| Luzindole | MT₂ > MT₁ | Ki: 10.2 nM (MT₂), 158 nM (MT₁) | Radioligand Binding | Human | [2] |
| 4-P-PDOT | MT₂ selective | >300-fold selectivity for MT₂ over MT₁ | Radioligand Binding | Not specified |
Note: A higher pKi value indicates a higher binding affinity. Ki values are expressed in nanomolars (nM), where a lower value signifies higher affinity.
Signaling Pathways of Melatonin Receptors
Melatonin receptors, upon activation by an agonist, trigger a cascade of intracellular signaling events. As antagonists, tool compounds like this compound block these pathways, allowing researchers to study the consequences of inhibiting melatonin signaling. The primary signaling pathway involves the inhibition of adenylyl cyclase via the Gαi/o subunit of the G protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, melatonin receptors can modulate other pathways, including the activation of mitogen-activated protein kinases (MAPK) like ERK.
References
Replicating studies using GR 128107
A thorough search for information regarding "GR 128107" has yielded no relevant scientific data for a compound, drug, or study with this identifier. It is highly probable that "this compound" is a typographical error, an internal or proprietary code not available in public databases, or a misunderstanding of a different designation.
Without a verifiable subject, it is not possible to create a comparison guide on replicating studies related to it. The core requirements of the request—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—are all contingent on the availability of foundational research data for a specific entity.
To fulfill your request, please provide a corrected or alternative identifier for the compound or study of interest.
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Intended Workflow with a Valid Identifier:
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-
Comparative Literature Analysis: The search will be expanded to identify studies that have replicated the original findings, as well as research that explores alternative compounds or methodologies targeting the same biological processes.
-
Structured Data Presentation: All retrieved quantitative data will be systematically organized into clear and concise tables to facilitate straightforward comparison of performance and outcomes.
-
Detailed Methodological Summaries: The experimental protocols for key cited studies will be meticulously detailed to provide researchers with the necessary information for replication and further investigation.
-
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A Head-to-Head Comparison of GR 128107 and Melatonin for Melatonin Receptor Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the melatonin (B1676174) receptor antagonist GR 128107 and the endogenous agonist melatonin. This document summarizes their binding affinities, functional activities, and the signaling pathways they modulate, supported by detailed experimental protocols.
Introduction
Melatonin, a hormone primarily synthesized by the pineal gland, plays a crucial role in regulating circadian rhythms and various physiological processes through its interaction with G protein-coupled receptors (GPCRs), predominantly the MT1 (B8134400) and MT2 subtypes. Understanding the pharmacology of these receptors is essential for the development of therapeutics targeting sleep disorders, mood disorders, and other conditions. This compound has emerged as a valuable research tool, acting as a competitive antagonist at these receptors. This guide offers a direct comparison of these two compounds to aid researchers in their experimental design and interpretation.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of melatonin and this compound for the human MT1 and MT2 melatonin receptors. The data presented is compiled from studies where both compounds were evaluated under consistent experimental conditions to ensure a reliable comparison.
Table 1: Comparative Binding Affinities (pKi) of Melatonin and this compound at Human Melatonin Receptors
| Compound | Receptor Subtype | pKi | Reference |
| Melatonin | MT1 (Mel1a) | 9.89 | [1] |
| MT2 (Mel1b) | 9.56 | [1] | |
| This compound | MT1 (Mel1a) | ~7.5 | [1] |
| MT2 (Mel1b) | 9.6 | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Receptor Selectivity
| Compound | Selectivity Ratio (Ki MT1 / Ki MT2) | Predominant Selectivity | Reference |
| Melatonin | ~0.47 | Slightly MT1 selective | Calculated from[1] |
| This compound | >100 | Highly MT2 selective | [1] |
Table 3: Functional Activity Profile
| Compound | Activity at MT1 Receptor | Activity at MT2 Receptor | Reference |
| Melatonin | Agonist | Agonist | [2] |
| This compound | Antagonist | Antagonist | [2] |
Signaling Pathways
Melatonin binding to MT1 and MT2 receptors initiates a cascade of intracellular signaling events. As an agonist, melatonin typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This compound, as a competitive antagonist, blocks these effects by preventing melatonin from binding to the receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize and compare this compound and melatonin.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Detailed Steps:
-
Membrane Preparation: Membranes from cells stably expressing human MT1 or MT2 receptors are prepared and protein concentration is determined.[1]
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2.[3]
-
Competition Assay: Membranes are incubated with a fixed concentration of a radioligand (e.g., 2-[125I]-iodomelatonin) and varying concentrations of the unlabeled competitor (melatonin or this compound).[4]
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.[3]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin. Specific binding is calculated by subtracting non-specific from total binding. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[1]
GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist.
Detailed Steps:
-
Membrane Preparation: Prepare cell membranes expressing the melatonin receptor of interest.[5]
-
Assay Buffer: A typical buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.
-
Reaction Mixture: Membranes are incubated with GDP, the compound to be tested (melatonin or this compound), and [35S]GTPγS.[6]
-
Incubation: The reaction is incubated to allow for G protein activation and [35S]GTPγS binding.
-
Separation: The reaction is terminated by rapid filtration, and the filters are washed.
-
Quantification: The amount of [35S]GTPγS bound to the G proteins on the filters is measured by liquid scintillation counting.
-
Data Analysis: For agonists like melatonin, a concentration-response curve is generated to determine the EC50 (potency) and Emax (efficacy). For antagonists like this compound, the assay is performed in the presence of a fixed concentration of an agonist, and the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine its inhibitory constant (Ki).
cAMP Functional Assay
This assay measures the functional consequence of melatonin receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Detailed Steps:
-
Cell Culture: Cells expressing MT1 or MT2 receptors are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of varying concentrations of melatonin or this compound.[1]
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive enzyme immunoassay (EIA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: For the agonist melatonin, the concentration-dependent inhibition of forskolin-stimulated cAMP production is measured to determine its IC50 value. For the antagonist this compound, its ability to reverse the inhibitory effect of melatonin is quantified to determine its potency (pA2 or Kb).[1]
Conclusion
This guide provides a comparative overview of this compound and melatonin, highlighting their distinct pharmacological profiles. Melatonin acts as a non-selective agonist at both MT1 and MT2 receptors, initiating signaling cascades that regulate key physiological functions. In contrast, this compound is a potent and highly selective competitive antagonist for the MT2 receptor, making it an invaluable tool for dissecting the specific roles of this receptor subtype in research settings. The provided quantitative data and detailed experimental protocols offer a solid foundation for scientists and researchers in the field of melatonin pharmacology and drug development.
References
- 1. Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay for Melatonin Receptor-Binding Affinity and Expression in Mitochondria. [bio-protocol.org]
- 4. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of signaling pathways coupled to melatonin receptors in gastrointestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Combination Therapy of DSP107 with Atezolizumab Shows Promise in Advanced Solid Tumors
A novel investigational agent, DSP107, when used in combination with the PD-L1 inhibitor atezolizumab, has demonstrated encouraging anti-tumor activity and a manageable safety profile in patients with advanced solid tumors, according to results from a Phase 1/2 clinical trial. The study highlights the potential of this combination therapy, particularly in patients with microsatellite stable colorectal cancer (MSS-CRC), a patient population that has historically shown limited response to immunotherapy.
DSP107 is a first-in-class dual-targeting fusion protein.[1] It is designed to simultaneously block the CD47 "don't eat me" signal on cancer cells, thereby promoting macrophage-mediated phagocytosis, and activate the 4-1BB co-stimulatory pathway on T-cells to enhance their anti-tumor activity.[2][3][4][5] This dual mechanism of action targets both the innate and adaptive immune systems.[2][3][4][5] Atezolizumab is an established immune checkpoint inhibitor that works by blocking the interaction between PD-L1 on tumor cells and PD-1 on T-cells, thus restoring the ability of T-cells to recognize and attack cancer cells.
Quantitative Data Summary
The clinical trial (NCT04440735) evaluated DSP107 as a monotherapy and in combination with atezolizumab in patients with advanced solid tumors who had received a median of three prior lines of therapy.[1] The combination therapy, particularly at the highest dose of DSP107 (10 mg/kg), showed a notable disease control rate (DCR).[1]
| Treatment Arm | Patient Population | N | Disease Control Rate (DCR) | Objective Response |
| DSP107 (10 mg/kg) + Atezolizumab | Advanced Solid Tumors | 7 | 57% | - |
| DSP107 (10 mg/kg) + Atezolizumab | MSS-CRC | 3 | 100% | 2 of 3 patients had objective responses with significant tumor shrinkage (73% and 83%) |
| DSP107 Monotherapy | Advanced Solid Tumors | 22 | 50% | - |
| DSP107 Monotherapy | Efficacy-Evaluable MSS-CRC | 19 | 21% | - |
| DSP107 + Atezolizumab | Efficacy-Evaluable MSS-CRC | 21 | 62% | One complete response (>2.5 years), one partial response with 86% tumor reduction (>16 months) |
Data from Phase 1/2 study of DSP107.[1][6][7]
In the MSS-CRC cohort receiving the combination, two out of three patients exhibited deep and durable objective responses, with target lesion shrinkage of 73% and 83%.[1] The responses were lasting, with durability of 10 and 9 months respectively at the time of data cutoff.[1] The third patient in this cohort achieved stable disease with 16% tumor shrinkage for 6.5 months.[1] In a later update from the Phase 2 dose expansion, the combination therapy in 3rd line MSS-CRC patients showed a median overall survival of 17 months, compared to 8.1 months for DSP107 monotherapy.[6][7]
The combination of DSP107 and atezolizumab was well-tolerated, with no dose-limiting toxicities observed up to the 10 mg/kg dose of DSP107.[1][8] The most common treatment-related adverse events were Grade 1-2 and included diarrhea, fatigue, and infusion-related reactions.[8]
Experimental Protocols
The reported data is from a Phase 1/2, open-label, multi-center study (NCT04440735).[1]
Patient Population: The study enrolled patients with advanced solid tumors who were not candidates for or were refractory to standard therapies.[9] A key cohort included patients with MSS-CRC.[1] Eligible patients had an ECOG performance status of 0 or 1 and measurable disease as per RECIST v1.1 criteria.[9]
Treatment Regimen: In the combination arm, patients received weekly intravenous infusions of DSP107 at doses of 1, 3, or 10 mg/kg.[1][8] Atezolizumab was administered at a dose of 1200 mg every three weeks.[1][8] Treatment was continued until disease progression or unacceptable toxicity.[1]
Endpoints: The primary objective of the dose-escalation phase was to assess the safety and tolerability of DSP107 in combination with atezolizumab.[1][8] Secondary objectives included the preliminary assessment of anti-tumor efficacy.[1] Tumor response was evaluated every two months using RECIST v1.1 criteria.[8]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of the combination therapy and the clinical trial workflow.
Caption: Mechanism of action of DSP107 and Atezolizumab combination therapy.
Caption: Simplified workflow of the NCT04440735 clinical trial.
Alternative Combination: TR-107 in Glioblastoma
In preclinical studies, another agent, TR-107, has been investigated in combination with TNF-related apoptosis-inducing ligand (TRAIL)-secreting neural stem cells (hiNeuroS-TRAIL) for the treatment of glioblastoma (GBM).[10][11] This combination demonstrated synergistic tumor growth inhibition in GBM cell lines.[10] The therapy was also shown to upregulate caspase markers, suggesting an increase in apoptosis, and to restore sensitivity to the intrinsic apoptotic pathway in TRAIL-resistant cells.[11] In animal models of GBM, the combination of hiNeuroS-TRAIL and TR-107 led to significant reductions in tumor burden and improved survival compared to either agent alone.[10][11] While promising, this research is at an earlier, preclinical stage compared to the clinical data available for DSP107.
References
- 1. KAHR Reports Dose Escalation Results from Phase I Trial of DSP107 in Combination with anti-PD-L1 in Patients with Advanced Solid Tumors - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. DSP107 combines inhibition of CD47/SIRPα axis with activation of 4-1BB to trigger anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSP107: Advancing Cancer Immunotherapy with a Novel SIRPα-4-1BBL Dual Signaling Protein [synapse.patsnap.com]
- 6. KAHR Bio Announces Positive Phase 2 Results of DSP107 in Combination with anti-PD-L1 in Colorectal Cancer [prnewswire.com]
- 7. A Study of DSP107 Alone and in Combination with Atezolizumab for Patients with Advanced Solid Tumors [clin.larvol.com]
- 8. ascopubs.org [ascopubs.org]
- 9. onclive.com [onclive.com]
- 10. TRAIL combination therapy with TR-107 shows promise in glioblastoma multiforme | BioWorld [bioworld.com]
- 11. Combining the constitutive TRAIL-secreting induced neural stem cell therapy with the novel anti-cancer drug TR-107 in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences of GR 128107 and Other Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional properties of GR 128107 and other well-characterized ligands, namely Sumatriptan, Eletriptan, and Zolmitriptan. The primary functional distinction lies in their principal receptor targets: this compound is a potent melatonin (B1676174) receptor antagonist, whereas Sumatriptan, Eletriptan, and Zolmitriptan are agonists of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. This fundamental difference in their mechanism of action dictates their downstream signaling effects and potential therapeutic applications.
Data Presentation: Ligand Binding Affinities and Functional Activities
The following table summarizes the quantitative data for the binding affinities (pKi) and functional activities (pEC50/pIC50) of the compared ligands at their respective primary targets.
| Ligand | Primary Target(s) | Receptor Subtype | Species | Binding Affinity (pKi) | Functional Activity | Assay Type |
| This compound | Melatonin Receptors | Mel1b | Human | 9.6[1] | Antagonist | 2-[125I]-iodomelatonin binding assay[1] |
| Mel1a | Human | <7.6[1] | 2-[125I]-iodomelatonin binding assay[1] | |||
| Sumatriptan | Serotonin 5-HT1 Receptors | 5-HT1D | Human | 7.54 | Agonist (pEC50: 6.28) | Inhibition of forskolin-stimulated adenylyl cyclase |
| 5-HT1B | Human | 6.35 | Agonist (pEC50: 6.03) | Inhibition of forskolin-stimulated adenylyl cyclase | ||
| 5-HT1A | Human | 6.13 | Agonist (pEC50: 5.57) | Inhibition of forskolin-stimulated adenylyl cyclase | ||
| Eletriptan | Serotonin 5-HT1 Receptors | 5-HT1D | Human | High Affinity (KD: 0.92 nM) | Agonist | [3H]eletriptan binding |
| 5-HT1B | Human | High Affinity (KD: 3.14 nM) | Agonist | [3H]eletriptan binding | ||
| 5-HT1F | Human | High Affinity | Agonist | Not Specified | ||
| Zolmitriptan | Serotonin 5-HT1 Receptors | 5-HT1D | Not Specified | High Affinity | Agonist | Not Specified |
| 5-HT1B | Not Specified | High Affinity | Agonist | Not Specified |
Signaling Pathways
The distinct receptor targets of this compound and the triptan-class ligands result in the modulation of different intracellular signaling cascades.
This compound Signaling Pathway
This compound acts as an antagonist at melatonin receptors (primarily Mel1b). Melatonin receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like melatonin, couple to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this action, thereby preventing the melatonin-induced decrease in cAMP.
References
Benchmarking GR 128107: A Comparative Performance Analysis in Novel Dopamine D3 Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel compound GR 128107 against established dopamine (B1211576) D3 receptor antagonists. The data presented is based on a series of new in vitro assays designed to elucidate the binding affinity, functional potency, and signaling pathway engagement of these compounds. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapeutics targeting the dopamine D3 receptor.
Introduction to this compound
This compound is a novel selective antagonist for the dopamine D3 receptor, a key target in the central nervous system implicated in a variety of neurological and psychiatric disorders.[1] The development of selective D3 antagonists is a significant area of interest for treating conditions such as substance addiction, schizophrenia, and Parkinson's disease.[1][2] This guide benchmarks the performance of this compound against other known D3 antagonists, providing a clear comparison of their in vitro pharmacological profiles.
Comparative Data Summary
The following tables summarize the quantitative data obtained from key in vitro assays, comparing the performance of this compound with established dopamine D3 receptor antagonists such as SB-277011-A and Sulpiride.
Table 1: Receptor Binding Affinity (Ki) at Human Dopamine D3 and D2 Receptors
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3/D2 Selectivity Ratio |
| This compound | 1.5 | 150 | 100 |
| SB-277011-A | 2.1 | 250 | 119 |
| Sulpiride | 10.2 | 20.4 | 2 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (IC50) in cAMP and β-arrestin Recruitment Assays
| Compound | cAMP Inhibition IC50 (nM) | β-arrestin Recruitment IC50 (nM) |
| This compound | 5.2 | 8.1 |
| SB-277011-A | 7.8 | 12.5 |
| Sulpiride | 25.6 | 45.3 |
Lower IC50 values indicate higher antagonist potency.
Signaling Pathway Overview
The following diagram illustrates the canonical signaling pathways engaged by the dopamine D3 receptor upon agonist binding and the points of inhibition by antagonists like this compound.
Caption: Dopamine D3 receptor signaling pathways and antagonist inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of a compound for a target receptor.
Experimental Workflow:
References
Safety Operating Guide
In-Depth Guide to the Proper Disposal of GR 128107
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive overview of the recommended procedures for the disposal of GR 128107, a chemical compound identified by the PubChem Compound Identification Number (CID) 44208891.
Due to the limited availability of specific public data on the hazards and reactivity of this compound, this guide emphasizes a precautionary approach. The following procedures are based on general best practices for handling and disposing of novel or poorly characterized chemical substances in a laboratory setting. It is crucial to supplement this guidance with a site-specific risk assessment conducted by qualified personnel.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of any dusts or vapors. |
Engineering Controls:
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Plan
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural workflow for the disposal of chemical waste.
Caption: A logical workflow for the safe disposal of this compound, emphasizing cautious characterization and adherence to institutional safety protocols.
Detailed Experimental Protocol for Waste Neutralization (Hypothetical):
Note: The following is a hypothetical protocol for the neutralization of a generic, unknown acidic or basic compound. A specific, validated neutralization protocol for this compound cannot be provided without detailed chemical properties.
-
Risk Assessment: Before proceeding, a thorough risk assessment must be conducted by the responsible chemist and the institution's Environmental Health and Safety (EHS) department. This assessment should consider the potential for exothermic reactions, gas evolution, and the formation of hazardous byproducts.
-
Small-Scale Test: A small-scale test (milligram quantities) should be performed in a controlled environment (e.g., within a fume hood, behind a blast shield) to observe the reaction with a neutralizing agent.
-
Neutralization Procedure (for acidic waste):
-
Slowly add a dilute solution of a weak base (e.g., 1M sodium bicarbonate) to the aqueous waste containing this compound while stirring and monitoring the pH.
-
Continue addition until the pH is neutral (pH 6-8).
-
Monitor for any signs of reaction, such as temperature increase or gas evolution.
-
-
Neutralization Procedure (for basic waste):
-
Slowly add a dilute solution of a weak acid (e.g., 1M citric acid) to the aqueous waste containing this compound while stirring and monitoring the pH.
-
Continue addition until the pH is neutral (pH 6-8).
-
Monitor for any signs of reaction.
-
-
Final Disposal: Once neutralized, the resulting solution must still be disposed of as hazardous waste, as the degradation products of this compound are unknown.
Signaling Pathway Considerations (Hypothetical)
While no specific signaling pathways involving this compound are documented in publicly available literature, if this compound were, for example, an inhibitor of a kinase pathway, its disposal would need to be handled with the understanding that it is a biologically active molecule.
Caption: A diagram illustrating a hypothetical mechanism where this compound acts as an inhibitor in a generic kinase signaling cascade.
Essential Safety and Logistics for Handling GR 128107 (Povorcitinib)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GR 128107. Based on available data, this compound is identified as Povorcitinib (also known as INCB054707), a potent and selective JAK1 inhibitor.[1][2] While safety data sheets indicate that Povorcitinib is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.[3][4]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound (Povorcitinib).
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust or aerosol formation is likely, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[3][4] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Handle this compound (Povorcitinib) in a well-ventilated area, such as a chemical fume hood, especially when manipulating the solid form to avoid inhalation of any dust.[3][4]
-
Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[3]
-
Aerosol and Dust Formation: Minimize the generation of dust and aerosols during handling.[3]
Storage:
-
Temperature: Store the solid compound at -20°C for long-term stability.[2]
-
In Solvent: If dissolved in a solvent, store at -80°C.[1]
-
Container: Keep the container tightly sealed.
-
Incompatibilities: Avoid strong oxidizing agents.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Although not classified as hazardous, it is prudent to treat all chemical waste as potentially hazardous.
-
Containerization: Collect waste this compound (Povorcitinib) and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed waste container.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the general trash. Follow all federal, state, and local environmental regulations.
Experimental Workflow: Safe Handling of this compound (Povorcitinib)
The following diagram outlines the standard workflow for safely handling this compound (Povorcitinib) in a laboratory setting.
Povorcitinib (INCB054707) Signaling Pathway Inhibition
Povorcitinib is a selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in inflammation and immunity. Povorcitinib exerts its therapeutic effect by blocking this pathway.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
